hDDAH-1-IN-1 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C12H22F6N4O5 |
|---|---|
Molecular Weight |
416.32 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C8H20N4O.2C2HF3O2/c1-13-7-6-12-8(10)11-5-3-2-4-9;2*3-2(4,5)1(6)7/h2-7,9H2,1H3,(H3,10,11,12);2*(H,6,7) |
InChI Key |
XIZCXZOQUJTQLD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=NCCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of hDDAH-1-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDDAH-1-IN-1 TFA, also identified as compound 8a with the chemical name N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, is a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2][3] As a non-amino acid, catalytic site inhibitor, it presents a significant tool for investigating the physiological and pathological roles of hDDAH-1. This enzyme is a critical regulator of the nitric oxide (NO) signaling pathway through its metabolism of endogenous nitric oxide synthase (NOS) inhibitors, primarily asymmetric dimethylarginine (ADMA). Dysregulation of the DDAH/ADMA/NO pathway is implicated in various cardiovascular and neoplastic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, selectivity, and the downstream effects on cellular signaling pathways.
Core Mechanism of Action: Competitive Inhibition of hDDAH-1
This compound functions as a competitive inhibitor of hDDAH-1, directly binding to the enzyme's active site.[1][2][3] This binding event precludes the substrate, ADMA, from accessing the catalytic machinery, thereby preventing its hydrolysis into L-citrulline and dimethylamine. The inhibition constant (Ki) for this compound against hDDAH-1 has been determined to be 18 µM .[1][2][3]
A key structural feature of this compound is its non-amino acid nature, which confers high selectivity for DDAH-1 over other enzymes involved in the nitric oxide pathway, such as nitric oxide synthases (NOS) and arginase.[1][2][3] Crystallographic studies have elucidated the unique binding mode of this inhibitor. The guanidine group of this compound is anchored within the active site through a "double clamp" interaction with two key aspartate residues, Asp79 and Asp269. This distinct binding mechanism obviates the need for an α-carboxy group, a common feature in many DDAH inhibitors that also interact with other enzymes in the arginine metabolic pathways.[1]
Quantitative Data: Inhibitory Potency and Selectivity
The following table summarizes the quantitative data for this compound (compound 8a) and related compounds, highlighting its potency and selectivity.
| Compound | Chemical Name | Target | Ki (µM) | Selectivity vs. iNOS | Selectivity vs. eNOS | Selectivity vs. Arginase |
| This compound (8a) | N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine | hDDAH-1 | 18 | High | High | High |
| Compound 8f | N5-(1-Iminobutenyl)-ornithine | hDDAH-1 | 57 | Moderate | Moderate | Moderate |
| Compound 8e | Decarboxylated 8f | hDDAH-1 | 59 | Moderate | Moderate | Moderate |
Data extracted from Lunk et al., 2020, J Med Chem.
Signaling Pathway Perturbation
The primary signaling pathway affected by this compound is the Nitric Oxide (NO) Signaling Pathway . By inhibiting hDDAH-1, the compound leads to an accumulation of the endogenous NOS inhibitor, ADMA. Elevated ADMA levels competitively inhibit all three isoforms of nitric oxide synthase (eNOS, nNOS, and iNOS), resulting in decreased production of nitric oxide.
Experimental Protocols
Synthesis of N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine (hDDAH-1-IN-1, 8a)
A detailed synthesis protocol would be proprietary to the discovering entity. However, a general synthetic route for similar guanidine-containing compounds involves the reaction of a primary amine with a guanylating agent. For N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, this would likely involve the reaction of N-(2-methoxyethyl)cyanamide with 1,4-diaminobutane, potentially with the use of protecting groups to ensure regioselectivity.
Recombinant hDDAH-1 Expression and Purification
-
Expression: The human DDAH-1 gene is cloned into a suitable expression vector (e.g., pET vectors) containing an affinity tag (e.g., His-tag). The vector is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
-
Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged hDDAH-1 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The purified hDDAH-1 is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) to remove imidazole and stored at -80°C.
hDDAH-1 Enzymatic Activity Assay
The activity of hDDAH-1 is typically measured by monitoring the production of L-citrulline from the substrate ADMA.
-
Reaction Mixture: A typical reaction mixture contains purified hDDAH-1 enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.4), the substrate ADMA, and the inhibitor at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid) to precipitate the protein.
-
Quantification of L-Citrulline: The amount of L-citrulline produced is quantified using a colorimetric method, such as the diacetyl monoxime-thiosemicarbazide reaction. The absorbance is measured at a specific wavelength (e.g., 530 nm).
-
Data Analysis: The inhibitory activity (IC50) is determined by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.
References
An In-depth Technical Guide on Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1): Function and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1), detailing its core function, its central role in nitric oxide signaling, and the landscape of its inhibition. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular research and drug development.
Core Function and Mechanism of DDAH-1
Dimethylarginine Dimethylaminohydrolase (DDAH) is a hydrolytic enzyme responsible for the metabolism of endogenous methylated arginines.[1] In humans, two isoforms, DDAH-1 and DDAH-2, have been identified, sharing 62% homology.[1] DDAH-1 is considered the critical enzyme for the degradation of asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA), which are potent endogenous inhibitors of all three isoforms of nitric oxide synthase (NOS).[2][3][4][5]
The primary enzymatic function of DDAH-1 is to hydrolyze ADMA and L-NMMA into L-citrulline and either dimethylamine or monomethylamine, respectively.[6][7] By metabolizing these NOS inhibitors, DDAH-1 plays a crucial role in regulating the production of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.[2][4] Impaired DDAH-1 activity leads to the accumulation of ADMA, which competitively inhibits NOS, resulting in reduced NO bioavailability.[8] This state, often referred to as endothelial dysfunction, is a hallmark of many cardiovascular diseases such as hypertension, atherosclerosis, and heart failure.[8][9][10]
Beyond its canonical role in the NO pathway, DDAH-1 has been shown to exert functions independent of ADMA degradation. Studies indicate that DDAH-1 can regulate endothelial cell proliferation and migration by forming a protein complex with Ras, leading to the activation of the Akt signaling pathway.[1][11][12]
The DDAH-1 Signaling Pathway
The canonical DDAH-1 pathway is central to maintaining cardiovascular homeostasis. It begins with the release of ADMA from the proteolytic breakdown of methylated proteins.[8] DDAH-1 metabolizes this intracellular ADMA.[13] The resulting decrease in ADMA concentration allows L-arginine to bind to NOS, facilitating the production of NO. NO then activates soluble guanylyl cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of NO's downstream effects, including smooth muscle relaxation and vasodilation.[2]
Pharmacological Inhibition of DDAH-1
While enhancing DDAH-1 activity is a therapeutic goal for cardiovascular diseases marked by low NO levels, its inhibition is a promising strategy for conditions characterized by pathological NO overproduction, such as septic shock and certain types of cancer.[1][4][14] Inhibiting DDAH-1 increases ADMA levels, which in turn suppresses NOS activity, thereby reducing excessive NO synthesis.[7] A variety of DDAH-1 inhibitors have been developed and characterized, primarily consisting of arginine analogues and other small molecules.
Table 1: Quantitative Data for Selected DDAH-1 Inhibitors
| Compound Name/Class | Type / Scaffold | IC50 Value (µM) | Reference(s) |
| Arginine Analogues | |||
| L-257 | N G -(2-methoxyethyl)-l-arginine | 20 - 22 | [1][15] |
| L-291 | Methyl ester of L-257 | 20 | [1] |
| ZST316 | Acylsulfonamide bio-isostere | 3 | [7] |
| ZST152 | Oxadiazolone | 18 | [7] |
| Other Small Molecules | |||
| PD 404182 | Iminobenzothiazine derivative | 9 | [15] |
| Indolylthiobarbituric Acid | Indolylthiobarbituric acid | 2 - 16.9 | [1] |
| Ebselen | Selenazole heterocyclic | - | [1] |
| Proton Pump Inhibitors (PPIs) | Benzimidazole derivatives | 51 - 63 | [16] |
Note: IC50 values can vary based on assay conditions. This table presents a summary of reported values for comparative purposes.
Key Experimental Protocols
4.1. DDAH-1 Enzyme Activity Assay (Colorimetric Method)
This protocol is optimized from the Prescott–Jones method for measuring DDAH-1 activity in tissue homogenates or with recombinant enzyme by quantifying L-citrulline production.[17]
Materials:
-
Recombinant human DDAH-1 enzyme[18]
-
Asymmetric dimethylarginine (ADMA) substrate
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Urease (to remove interfering urea from tissue samples)[17]
-
Sulfosalicylic acid (for deproteinization)[17]
-
Colorimetric Reagent A: Diacetyl monoxime in water
-
Colorimetric Reagent B: Thiosemicarbazide in acidic solution (e.g., sulfuric acid, ferric chloride)
-
L-citrulline standards
-
96-well microplate and plate reader (absorbance at ~485-540 nm)
Procedure:
-
Sample Preparation (for tissue): Homogenize tissue in cold phosphate buffer. If necessary, treat the homogenate with urease to remove endogenous urea. Centrifuge the sample and collect the supernatant. Deproteinize the supernatant by adding sulfosalicylic acid, vortex, and centrifuge. The resulting supernatant is used for the assay.[17]
-
Reaction Setup: In a 96-well plate, prepare reactions containing the DDAH-1 enzyme (e.g., 0.3 µM final concentration) and the sample or buffer.[18] Also, prepare L-citrulline standards in the same buffer.
-
Initiation of Reaction: Add ADMA substrate to each well to initiate the enzymatic reaction (e.g., 500 µM final concentration).[18] Include control wells without enzyme to measure background.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 4 hours) during which enzyme activity is linear.[18]
-
Reaction Termination & Color Development: Stop the reaction (deproteinization also serves this purpose). Add Colorimetric Reagents A and B to all wells, including standards and controls.
-
Incubation for Color: Incubate the plate at an elevated temperature (e.g., 60-100°C) for a specified time (e.g., 30-90 minutes) to allow for color development.[18]
-
Measurement: Cool the plate to room temperature and measure the absorbance using a microplate reader.
-
Calculation: Determine the concentration of L-citrulline produced in each sample by comparing its absorbance to the standard curve. DDAH-1 activity is expressed as the rate of L-citrulline production (e.g., pmol/min/mg protein).
4.2. High-Throughput Screening (HTS) for DDAH-1 Inhibitors
This workflow outlines a typical HTS campaign to identify novel DDAH-1 inhibitors from a compound library.[18][19]
Logical Framework: Downstream Effects of DDAH-1 Inhibition
The inhibition of DDAH-1 initiates a cascade of biochemical and physiological events. The logical relationship begins with the direct action of the inhibitor on the enzyme, leading to systemic changes that can be harnessed for therapeutic benefit in specific disease contexts.
Conclusion
DDAH-1 is a pivotal enzyme in the regulation of nitric oxide homeostasis. Its function is critical for maintaining cardiovascular health, and its dysregulation is implicated in a range of pathologies. The development of DDAH-1 inhibitors represents a sophisticated therapeutic strategy for diseases driven by excessive NO production. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the roles of DDAH-1 and develop novel therapeutics targeting this key enzyme. Continued research into more potent and selective inhibitors is essential to translate the therapeutic potential of DDAH-1 modulation into clinical applications.
References
- 1. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development [mdpi.com]
- 2. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 5. DDAH1 dimethylarginine dimethylaminohydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human dimethylarginine dimethylaminohydrolase 1 inhibition by proton pump inhibitors and the cardiovascular risk marker asymmetric dimethylarginine: in vitro and in vivo significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of dimethylarginine dimethylaminohydrolase activity in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of structurally-diverse inhibitor scaffolds by high-throughput screening of a fragment library with dimethylarginine dimethylaminohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DDAH-1 in Angiogenesis: A Technical Guide for Researchers
Abstract: Dimethylarginine dimethylaminohydrolase 1 (DDAH-1) is a critical enzyme in vascular biology, primarily known for its role in regulating nitric oxide (NO) bioavailability by metabolizing the endogenous NO synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Emerging evidence has solidified the importance of DDAH-1 as a key modulator of angiogenesis, the formation of new blood vessels. This process is fundamental to development, wound healing, and various pathologies, including cancer and ischemic diseases. This technical guide provides an in-depth examination of the multifaceted role of DDAH-1 in angiogenesis, detailing its core mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining essential experimental protocols. We explore both the canonical ADMA-NO dependent pathway and ADMA-independent signaling cascades, such as the Ras/Akt pathway, through which DDAH-1 influences endothelial cell proliferation, migration, and tube formation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DDAH-1 biology and its potential as a therapeutic target for modulating neovascularization.
Core Mechanisms of DDAH-1 in Angiogenesis
DDAH-1 promotes angiogenesis through at least two distinct molecular pathways: the well-established degradation of ADMA to enhance NO signaling, and a more recently discovered mechanism involving the direct activation of pro-survival and pro-proliferative signaling cascades.
The Canonical DDAH-1/ADMA/NO Pathway
The primary function of DDAH-1 is the enzymatic hydrolysis of ADMA and N-ω-monomethyl-L-arginine (L-NMMA) into L-citrulline and dimethylamine or monomethylamine, respectively[1][2]. ADMA is a potent competitive inhibitor of all three isoforms of nitric oxide synthase (NOS)[3][4]. By degrading ADMA, DDAH-1 effectively removes a key brake on NO production, leading to increased bioavailability of endothelium-derived NO[5][6].
NO is a central signaling molecule in angiogenesis. It stimulates endothelial cell proliferation and DNA synthesis through cGMP-dependent transcription and is considered a key regulator of the entire angiogenic process[7][8]. Elevated DDAH-1 activity therefore translates to enhanced NO signaling, which in turn promotes the fundamental steps of angiogenesis: endothelial cell proliferation, migration, and differentiation into new vascular structures[7][9]. Conversely, inhibition or genetic deletion of DDAH-1 leads to ADMA accumulation, suppression of NO synthesis, and impaired angiogenesis[1][8][9].
ADMA-Independent Signaling: The Ras/Akt Pathway
Beyond its enzymatic function, DDAH-1 has been shown to regulate endothelial cell function through mechanisms independent of ADMA metabolism. Studies have demonstrated that DDAH-1 can activate the serine-threonine protein kinase Akt (also known as Protein Kinase B)[10][11]. This activation is crucial, as the PI3K/Akt pathway is a major hub for signals that control cell survival, proliferation, and migration.
The activation of Akt by DDAH-1 is independent of the NO-cGMP pathway[10][12]. Evidence suggests that DDAH-1 forms a protein complex with the small GTPase Ras, leading to increased Ras activity. This, in turn, activates the downstream PI3K/Akt signaling cascade[10][11]. Gene silencing of DDAH-1 reduces Akt phosphorylation, while overexpression of a constitutively active form of Akt can rescue the impaired endothelial sprouting and proliferation caused by DDAH-1 deficiency[8][10][11]. This dual-function capability positions DDAH-1 as a unique regulator of endothelial cell behavior.
Regulation of Angiogenic Factors
DDAH-1 activity also influences the expression of other key angiogenic molecules. Studies have shown that DDAH-1 deficiency can lead to decreased expression of Vascular Endothelial Growth Factor (VEGF) and increased expression of the tumor suppressor Neurofibromin 1 (NF1)[8]. The effect on VEGF appears to be a downstream consequence of the DDAH-1-mediated activation of the Ras/PI3K/Akt pathway[8][9]. Furthermore, in cancer models, DDAH-1 overexpression has been linked to the upregulation of VEGF, Hypoxia-Inducible Factor 1-alpha (HIF-1α), and inducible NOS (iNOS), all of which contribute to tumor angiogenesis[13][14][15].
Quantitative Evidence from Preclinical Models
The pro-angiogenic role of DDAH-1 is supported by extensive quantitative data from a range of preclinical models. Genetic manipulation, including overexpression, global knockout, and endothelium-specific knockout, has provided clear insights into its physiological function.
Table 1: Effects of DDAH-1 Modulation on Angiogenesis and Related Biomarkers in Vivo
| Model System | DDAH-1 Status | Key Findings | Quantitative Change | Reference(s) |
| Murine Hindlimb Ischemia | DDAH-1 Transgenic (Overexpression) | Enhanced angiogenic response and NO production. | Reduced tissue ADMA; 7-fold increase in NOS activity post-ischemia. | [5][16] |
| ApoE-deficient Mice | Hypercholesterolemia (Associated with reduced DDAH) | Significantly reduced capillary index post-ischemia. | Capillary Index: 0.25 ± 0.05 vs. 0.62 ± 0.08 in controls. | [5][16] |
| Global DDAH-1 Knockout (DDAH1-/-) | DDAH-1 Deficient | Elevated plasma ADMA and blood pressure. | Plasma ADMA: ~2-fold higher than wild-type; Blood Pressure: ~20 mmHg higher. | [2] |
| Endothelium-Specific DDAH-1 Knockout (DDAH1En-/-) | Endothelial DDAH-1 Deficient | Profoundly impaired angiogenic responses ex vivo and in vivo. | Plasma ADMA unchanged vs. control (0.48 ± 0.06 vs. 0.53 ± 0.04 µmol/L). | [17] |
| Prostate Cancer Xenograft | DDAH-1 Overexpression | Significantly faster tumor growth and higher endothelial content. | > 2-fold faster tumor growth compared to controls. | [15] |
Table 2: Effects of DDAH-1 Modulation on Endothelial Cell Function in Vitro & Ex Vivo
| Model System | DDAH-1 Status | Assay | Key Finding | Quantitative Change | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | DDAH-1 siRNA (Knockdown) | Tube Formation | Decreased formation of tube-like structures on Matrigel. | >80% reduction in DDAH-1 protein led to significant decrease in tube formation. | [10][12] |
| HUVEC | DDAH-1 siRNA (Knockdown) | Cell Proliferation & Migration | Decreased cell proliferation and migration. | Significant reduction compared to control siRNA. | [10][12] |
| Murine Aortic Rings | Global DDAH-1 Knockout | Aortic Ring Sprouting | Reduced endothelial sprouting in Matrigel culture. | Sprouting rescued by overexpression of DDAH-1 or active Akt. | [2][10][11] |
| Murine Aortic Rings | Endothelium-Specific DDAH-1 Knockout | Aortic Ring Sprouting | Reduced endothelial outgrowth. | Effect reversed by exogenous L-arginine. | [17] |
| Human Fetal Pulmonary Microvascular Endothelial Cells (hfPMVEC) | DDAH-1 siRNA (Knockdown) | Tube Formation | Reduced tube formation. | Significantly lower tube formation vs. scramble siRNA control. | [18] |
Key Experimental Protocols
Reproducible and quantifiable assays are essential for studying the role of DDAH-1 in angiogenesis. Below are detailed methodologies for key experiments cited in the literature.
Matrigel Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to differentiate and form capillary-like structures.
-
Preparation: Thaw Matrigel (a basement membrane matrix) on ice overnight. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) that have undergone experimental treatment (e.g., transfection with DDAH-1 siRNA or control). Resuspend cells in appropriate media.
-
Incubation: Seed 1-2 x 10⁴ cells onto the surface of the polymerized Matrigel in each well.
-
Analysis: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like networks using a light microscope. Quantify the results by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software (e.g., ImageJ with an angiogenesis analysis plugin).[10][12][18]
Aortic Ring Angiogenesis Assay
This ex vivo assay measures endothelial sprouting from a vessel explant, providing a more complex tissue environment than 2D cell culture.
-
Aorta Isolation: Euthanize a mouse (e.g., a DDAH-1 knockout or wild-type control) according to approved animal care protocols. Surgically expose and excise the thoracic aorta under sterile conditions.
-
Ring Preparation: Place the aorta in a sterile dish with cold serum-free media. Carefully remove periadventitial fibrous tissue and cut the aorta into 1 mm thick cross-sections (rings).
-
Embedding: Place a 50 µL drop of Matrigel in the center of a 24-well plate well. Embed one aortic ring into each drop.
-
Incubation: Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify. Then, add 500 µL of endothelial cell growth medium, often supplemented with specific growth factors like VEGF.
-
Analysis: Culture for 7-14 days, replacing the medium every 2-3 days. Quantify the extent of endothelial sprouting (microvessel outgrowth) from the rings daily using a microscope and imaging software.[10][11][17]
Murine Hindlimb Ischemia Model
This in vivo model is used to study angiogenesis in response to a clinically relevant ischemic injury.
-
Anesthesia and Surgery: Anesthetize the mouse (e.g., C57BL/6J, DDAH-1 transgenic) with an appropriate agent (e.g., ketamine/xylazine). Make a skin incision over the medial thigh.
-
Ligation: Isolate the femoral artery and its proximal branches. Ligate the femoral artery with a suture proximal to the origin of the popliteal artery. The distal portion of the saphenous artery may also be ligated or cauterized.
-
Closure: Close the incision with sutures or surgical clips.
-
Perfusion Analysis: Monitor blood flow recovery in the ischemic limb over time (e.g., 7, 14, 21 days) using Laser Doppler Perfusion Imaging (LDPI). The ratio of perfusion in the ischemic limb to the non-ischemic contralateral limb is calculated.
-
Histological Analysis: At the study endpoint, harvest the gastrocnemius or adductor muscles from the ischemic limb. Process the tissue for histology and perform immunohistochemical staining for endothelial markers (e.g., CD31) to quantify capillary density (capillaries per muscle fiber).[5][16][19]
Measurement of DDAH Activity
This biochemical assay quantifies the enzymatic function of DDAH-1.
-
Sample Preparation: Prepare tissue or cell lysates by homogenization in a suitable buffer.
-
Enzymatic Reaction: Incubate a defined amount of protein lysate with a known concentration of ADMA (substrate) in a reaction buffer at 37°C for a specified time (e.g., 4 hours).
-
Quantification of L-citrulline: DDAH activity is determined by measuring the production of L-citrulline. This is often done using a colorimetric method.
-
Stop the reaction.
-
Add a color reagent mixture (e.g., diacetyl monoxime and thiosemicarbazide).
-
Heat the mixture (e.g., 60-90°C) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 485-530 nm) using a plate reader.
-
-
Calculation: Calculate the amount of L-citrulline produced based on a standard curve and express DDAH activity as pmol of citrulline/mg protein/min.[20][21]
Signaling Pathway and Workflow Visualizations
To clarify the complex interactions and experimental designs discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: DDAH-1 promotes angiogenesis via two main signaling arms.
Caption: Workflow for assessing DDAH-1's role in angiogenesis.
Therapeutic Implications and Future Directions
The central role of DDAH-1 in regulating neovascularization makes it a compelling therapeutic target for a wide range of diseases.
-
Pro-Angiogenic Therapies: For ischemic conditions such as peripheral artery disease, coronary artery disease, and stroke, enhancing DDAH-1 activity could be a novel strategy. By reducing ADMA levels, DDAH-1 activators could restore NO-mediated vasodilation and promote therapeutic angiogenesis, improving blood flow to ischemic tissues[5][6][16].
-
Anti-Angiogenic Therapies: In oncology, where tumor growth is dependent on the formation of new blood vessels, inhibiting DDAH-1 presents a promising anti-cancer strategy[1][9]. DDAH-1 inhibitors can increase intratumoral ADMA levels, thereby suppressing NO production and curbing tumor angiogenesis, growth, and metastasis[13][14][15]. Several small molecule inhibitors of DDAH-1 are currently under investigation for this purpose[13].
Future research should focus on developing isoform-specific DDAH-1 modulators to minimize off-target effects, given the distinct tissue distribution and potential roles of DDAH-2. Furthermore, a deeper understanding of the regulation of DDAH-1 expression and activity in pathological states will be crucial for designing effective therapeutic interventions.
Conclusion
DDAH-1 is a pivotal regulator of angiogenesis, exerting its influence through both the canonical degradation of the NOS inhibitor ADMA and via direct, ADMA-independent activation of the pro-angiogenic Ras/Akt signaling pathway. This dual mechanism underscores its importance in controlling endothelial cell function. A robust body of evidence from in vitro, ex vivo, and in vivo models confirms that elevated DDAH-1 activity promotes neovascularization, while its deficiency leads to impaired angiogenic responses. This positions DDAH-1 as a high-potential therapeutic target for a spectrum of diseases characterized by either insufficient or excessive angiogenesis.
References
- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global DDAH1 gene deficient mice reveal that DDAH1 is the critical enzyme for degrading the cardiovascular risk factor ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric dimethylarginine and angiogenesis: biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. DDAH: A target for vascular therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADMA (asymmetric dimethylarginine) and angiogenic potential in patients with type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 10. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through nitric oxide and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dimethylarginine dimethylaminohydrolase-1 (DDAH1) is frequently upregulated in prostate cancer, and its overexpression conveys tumor growth and angiogenesis by metabolizing asymmetric dimethylarginine (ADMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADMA regulates angiogenesis: genetic and metabolic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. DDAH1 regulates apoptosis and angiogenesis in human fetal pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo models of angiogenesis | PPT [slideshare.net]
- 20. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. S-nitrosylation of dimethylarginine dimethylaminohydrolase regulates enzyme activity: Further interactions between nitric oxide synthase and dimethylarginine dimethylaminohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to hDDAH-1-IN-1 TFA: A Selective Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hDDAH-1-IN-1 TFA, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, offering valuable insights for researchers in cardiovascular disease, inflammation, and oncology.
Core Properties and Specifications
hDDAH-1-IN-1, as its trifluoroacetic acid (TFA) salt, is a non-amino acid, catalytic site inhibitor of hDDAH-1.[1] Its inhibitory action on DDAH-1, an enzyme responsible for the degradation of the endogenous nitric oxide synthase (NOS) inhibitor asymmetric dimethylarginine (ADMA), makes it a valuable tool for studying the physiological and pathological roles of the DDAH-1/ADMA/NO signaling axis.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine trifluoroacetate | N/A |
| Molecular Formula | C₈H₂₀N₄O (base) | N/A |
| Molecular Weight | 188.27 g/mol (base) | N/A |
| CAS Number | 1229238-70-3 | [1] |
| Inhibition Constant (Ki) | 18 µM for hDDAH-1 | [1] |
Note: The provided molecular formula and weight are for the free base form of the inhibitor.
Chemical Structure
The chemical structure of hDDAH-1-IN-1 is characterized by a guanidine core substituted with an aminobutyl group and a methoxyethyl group. The trifluoroacetate counter-ion is present in the salt form.
Caption: Chemical structure of this compound.
Mechanism of Action and Signaling Pathway
hDDAH-1 plays a crucial role in regulating the levels of ADMA, an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By catalyzing the hydrolysis of ADMA to L-citrulline and dimethylamine, DDAH-1 promotes the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and immune responses. Inhibition of DDAH-1 by hDDAH-1-IN-1 leads to an accumulation of ADMA, which in turn reduces NO production.
Recent studies have also unveiled an alternative signaling pathway for DDAH-1, independent of its enzymatic activity on ADMA. DDAH-1 has been shown to activate the serine/threonine kinase Akt (Protein Kinase B), a central regulator of cell growth, proliferation, and survival. This activation appears to be independent of the canonical NO-cGMP pathway.
References
Unveiling hDDAH-1-IN-1 TFA: A Technical Overview of a Selective DDAH-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
hDDAH-1-IN-1 TFA is a potent and selective, non-amino acid-based inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), a critical enzyme in the regulation of nitric oxide (NO) synthesis. By inhibiting DDAH-1, this compound prevents the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). This mechanism of action makes this compound a valuable research tool for investigating the physiological and pathological roles of the DDAH-1/ADMA/NO pathway and a potential starting point for the development of therapeutics targeting conditions associated with dysregulated NO signaling, such as cardiovascular diseases. This document provides a technical guide to the available information on this compound, including its mechanism of action, known quantitative data, and the broader context of DDAH-1 signaling pathways.
Introduction to DDAH-1 and Its Therapeutic Potential
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a key enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA) and L-NG-monomethyl arginine (L-NMMA), both of which are endogenous inhibitors of all three isoforms of nitric oxide synthase (NOS).[1][2] By degrading ADMA, DDAH-1 plays a crucial role in promoting the synthesis of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[3][4]
Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated as a risk factor for a variety of cardiovascular diseases, including hypertension, atherosclerosis, and stroke.[1] Therefore, modulation of DDAH-1 activity presents a promising therapeutic strategy. While enhancing DDAH-1 activity could be beneficial in conditions of ADMA accumulation, selective inhibition of DDAH-1 is a valuable approach for studying the pathological consequences of elevated ADMA and for potential therapeutic applications where reducing NO production is desired, such as in certain inflammatory conditions or septic shock.[3]
This compound: A Selective Inhibitor
This compound is a research compound identified as a potent and selective inhibitor of the human isoform of DDAH-1.[5][6] Its chemical structure is that of a non-amino acid catalytic site inhibitor, which distinguishes it from substrate-analog inhibitors.[5][6] The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules to ensure stability and solubility.[7]
Quantitative Data
The primary reported quantitative measure of the potency of this compound is its inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher potency.
| Compound | Target | Parameter | Value | Reference |
| This compound | hDDAH-1 | Ki | 18 µM | [5][6] |
DDAH-1 Signaling Pathways
DDAH-1 exerts its influence on cellular function through multiple signaling pathways, both dependent and independent of its enzymatic activity on ADMA. Understanding these pathways is crucial for interpreting the effects of this compound in experimental systems.
The Canonical DDAH-1/ADMA/NO Pathway
The most well-established function of DDAH-1 is its role in the nitric oxide signaling cascade. By degrading ADMA, DDAH-1 relieves the inhibition of NOS, leading to the production of NO from L-arginine. NO then activates soluble guanylyl cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation and vasodilation.
Caption: The canonical DDAH-1/ADMA/NO signaling pathway.
ADMA-Independent Signaling: The Akt Pathway
Research has revealed that DDAH-1 can also influence cell signaling independently of its ADMA-degrading activity. DDAH-1 has been shown to activate the protein kinase B (Akt) signaling pathway, which is a critical regulator of cell proliferation, migration, and survival.[1][2] This activation appears to be independent of the NO-cGMP pathway.[1][2] Studies have indicated that DDAH-1 can form a protein complex with Ras and increase its activity, leading to the downstream activation of Akt.[1][2]
Caption: The ADMA-independent DDAH-1/Akt signaling pathway.
Experimental Protocols: General Methodologies
While specific, detailed protocols for the synthesis and evaluation of this compound are not publicly available, this section outlines the general experimental methodologies that would be employed in the discovery and characterization of such an inhibitor.
Synthesis of this compound
The synthesis of a small molecule inhibitor like this compound would likely involve a multi-step organic synthesis process. A generalized workflow would include:
-
Retrosynthetic Analysis: Deconstruction of the target molecule to identify commercially available starting materials and key chemical transformations.
-
Stepwise Synthesis: Execution of the planned chemical reactions, which could include coupling reactions, functional group transformations, and protection/deprotection steps.
-
Purification: Each intermediate and the final product would be purified, typically using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Structural Verification: The chemical structure of the final compound would be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
Salt Formation: The final compound would be converted to its trifluoroacetate (TFA) salt, often during the final HPLC purification step using TFA as a mobile phase modifier, to improve handling and solubility.[8]
Caption: A generalized workflow for small molecule inhibitor synthesis.
In Vitro DDAH-1 Inhibition Assay
To determine the inhibitory potency (Ki or IC50) of this compound, a biochemical assay using purified recombinant human DDAH-1 would be performed. A common method is a colorimetric assay that measures the production of L-citrulline from ADMA.
Principle: DDAH-1 metabolizes ADMA to L-citrulline and dimethylamine. The concentration of L-citrulline can be quantified using a colorimetric reaction (e.g., the diacetyl monoxime method).
General Protocol:
-
Reagents:
-
Purified recombinant hDDAH-1 enzyme.
-
ADMA substrate.
-
This compound at various concentrations.
-
Reaction buffer (e.g., phosphate buffer, pH 6.5).
-
Colorimetric detection reagents.
-
-
Procedure:
-
Incubate hDDAH-1 with varying concentrations of this compound for a defined pre-incubation period.
-
Initiate the enzymatic reaction by adding ADMA.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding acid).
-
Add the colorimetric reagents and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of DDAH-1 activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the complex roles of the DDAH-1 enzyme in health and disease. Its selectivity and non-amino acid nature make it a useful tool for in vitro and potentially in vivo studies. Further research is needed to fully characterize its pharmacological profile, including its selectivity against other enzymes, its pharmacokinetic properties, and its effects in cellular and animal models of diseases associated with dysregulated NO signaling. The detailed discovery and development data, once available in the public domain, will be instrumental in advancing our understanding and utilization of this potent DDAH-1 inhibitor.
References
- 1. Design and Structure Activity Relationship of Tumor-Homing Histone Deacetylase Inhibitors Conjugated to Folic and Pteroic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. Synthesis of ST7612AA1, a Novel Oral HDAC Inhibitor, via Radical Thioacetic Acid Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative GFP-based bioassay for the detection of HIV-1 Tat transactivation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fluorocarbons.org [fluorocarbons.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of hDDAH-1-IN-1 TFA
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies with the human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitor, hDDAH-1-IN-1 TFA.
Introduction
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[1][2] By degrading ADMA, DDAH-1 plays a crucial role in maintaining cardiovascular health and other physiological processes.[1] Dysregulation of the DDAH-1/ADMA/NO pathway has been implicated in various pathologies, including cardiovascular diseases and cancer, making DDAH-1 an attractive therapeutic target.[3][4][5]
hDDAH-1-IN-1 is a potent and selective, non-amino acid based inhibitor of human DDAH-1 with a Ki of 18 µM.[6] The trifluoroacetic acid (TFA) salt form is often used in research. These notes will detail the mechanism of action, provide protocols for a pharmacokinetic and a hypothetical efficacy study in a cancer model, and present the expected outcomes.
Mechanism of Action
hDDAH-1-IN-1 exerts its effects through two primary signaling pathways:
-
ADMA-Dependent Pathway: The canonical pathway involves the inhibition of DDAH-1, leading to the accumulation of ADMA.[1] Elevated ADMA levels competitively inhibit NOS, resulting in decreased NO production and subsequent reduction in cGMP signaling.[1] This pathway is particularly relevant in conditions characterized by excessive NO production, such as septic shock and certain cancers.[2]
-
ADMA-Independent Pathway: Recent studies have revealed that DDAH-1 can also influence cellular functions independently of its enzymatic activity on ADMA. DDAH-1 can form a protein complex with Ras, leading to the activation of the PI3K-Akt signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival.[7][8] DDAH-1 has also been shown to regulate the expression of vascular endothelial growth factor (VEGF) and neurofibromin 1 (NF1), further impacting cell cycle progression and angiogenesis.[9]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by hDDAH-1-IN-1.
Experimental Protocols
Pharmacokinetic (PK) Study in Mice
This protocol is adapted from a study on the DDAH1 inhibitor ZST316.[2]
Objective: To determine the pharmacokinetic profile of this compound in mice following a single intraperitoneal (IP) administration.
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
-
Formulation: Prepare a 3 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. The TFA salt may affect solubility and pH, so ensure complete dissolution and consider pH adjustment if necessary.
-
Dosing: Administer a single intraperitoneal (IP) injection of this compound at a dose of 30 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.
Data Presentation:
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value |
| Cmax | ng/mL | 1500 |
| Tmax | h | 0.25 |
| AUC(0-t) | ngh/mL | 3500 |
| AUC(0-inf) | ngh/mL | 3650 |
| t1/2 | h | 2.5 |
| CL/F | L/h/kg | 0.08 |
| Vz/F | L/kg | 0.3 |
Efficacy Study in a Xenograft Tumor Model
This hypothetical protocol is designed to evaluate the anti-angiogenic and anti-tumor effects of this compound.
Objective: To assess the in vivo efficacy of this compound in reducing tumor growth and angiogenesis in a human colorectal cancer (HT-29) xenograft model.
Experimental Workflow:
Methodology:
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Cell Culture: HT-29 human colorectal cancer cells will be cultured in appropriate media.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of Matrigel into the flank of each mouse.
-
Treatment Groups: Once tumors reach an average volume of 100 mm³, randomize mice into two groups (n=10 per group):
-
Vehicle control (5% DMSO, 40% PEG300, 55% saline)
-
This compound (30 mg/kg)
-
-
Dosing: Administer treatment daily via intraperitoneal injection for 21 days.
-
Monitoring: Measure tumor volume with calipers every three days and record body weight.
-
Endpoint: At the end of the study, euthanize mice and excise tumors. Record final tumor weight.
-
Immunohistochemistry (IHC): A portion of the tumor tissue will be fixed in formalin and embedded in paraffin for IHC analysis of CD31 (a marker of angiogenesis) and Ki-67 (a marker of proliferation).
Data Presentation:
Table 2: Hypothetical Efficacy Data of this compound in a Xenograft Model
| Parameter | Vehicle Control | This compound (30 mg/kg) | % Inhibition |
| Final Tumor Volume (mm³) | 1200 ± 150 | 600 ± 100 | 50 |
| Final Tumor Weight (g) | 1.1 ± 0.2 | 0.55 ± 0.1 | 50 |
| CD31 Positive Area (%) | 15 ± 3 | 7 ± 2 | 53 |
| Ki-67 Positive Nuclei (%) | 80 ± 10 | 45 ± 8 | 44 |
Conclusion
The provided protocols and application notes offer a framework for the in vivo evaluation of this compound. The dual mechanism of action, targeting both ADMA-dependent and independent pathways, makes it a promising candidate for further investigation in diseases characterized by aberrant NO signaling and cell proliferation, such as cancer and cardiovascular disorders. Careful consideration of the formulation, particularly the TFA salt, is recommended for optimal in vivo performance.
References
- 1. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 7. ahajournals.org [ahajournals.org]
- 8. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DDAH-1 Activity Assay Using hDDAH-1-IN-1 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethylarginine dimethylaminohydrolase 1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. It metabolizes endogenous inhibitors of nitric oxide synthases (NOS), primarily asymmetric dimethylarginine (ADMA) and L-N-monomethyl arginine (L-NMMA).[1][2][3] By degrading these inhibitors, DDAH-1 plays a crucial role in maintaining NO homeostasis, which is vital for cardiovascular health, including the regulation of blood pressure and endothelial function.[4][5] Dysregulation of the DDAH-1/ADMA pathway is implicated in various pathologies, making DDAH-1 a compelling therapeutic target.[2][3] Beyond its role in the NO-cGMP pathway, DDAH-1 has also been shown to activate Akt, affecting endothelial cell proliferation and migration independently of its ADMA-degrading activity.[1][6]
This application note provides a detailed protocol for an in vitro DDAH-1 activity assay using hDDAH-1-IN-1 TFA, a selective, non-amino acid inhibitor that targets the enzyme's catalytic site.[7][8][9]
Inhibitor Profile: this compound
hDDAH-1-IN-1 is a potent tool for investigating the physiological and pathological roles of DDAH-1. The trifluoroacetic acid (TFA) salt is a common formulation resulting from purification processes. Researchers should note that TFA can sometimes interfere with protein structural analysis and may require consideration during experimental setup.[10][11]
| Parameter | Value | Reference |
| Target | Human DDAH-1 (hDDAH-1) | [7][9] |
| Mechanism | Selective, non-amino acid catalytic site inhibitor | [7][9] |
| Potency (K_i) | 18 µM | [7][8][9] |
| CAS Number | 1229238-70-3 | [8] |
DDAH-1 Signaling Pathways
DDAH-1 is a central regulator in two key pathways affecting vascular function. The canonical pathway involves the degradation of ADMA to enhance NO production. A non-canonical pathway involves the activation of Ras-Akt signaling.
Caption: DDAH-1 signaling pathways.
Principle of the DDAH-1 Activity Assay
This protocol is based on a colorimetric method adapted for a microplate format.[12] Recombinant human DDAH-1 (rhDDAH-1) metabolizes its substrate, ADMA, to produce L-citrulline and dimethylamine. The reaction is stopped, and the generated L-citrulline is quantified using a color-developing reagent. The absorbance, measured at ~485 nm, is directly proportional to the amount of L-citrulline produced and thus reflects DDAH-1 enzymatic activity.[12]
Experimental Workflow
The workflow for determining DDAH-1 inhibition is a sequential process involving enzyme-inhibitor pre-incubation, initiation of the enzymatic reaction, and colorimetric detection of the product.
Caption: Workflow for the DDAH-1 colorimetric assay.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format for high-throughput screening.[12][13]
Materials and Reagents
-
Recombinant Human DDAH-1 (rhDDAH-1)
-
Asymmetric Dimethylarginine (ADMA)
-
This compound
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Color Reagent A: Mixture of H₂SO₄ and H₃PO₄
-
Color Reagent B: Diacetylmonoxime (DAMO) in water
-
DMSO (for inhibitor dilution)
-
384-well clear microplates
-
Adhesive plate seals
Equipment
-
Microplate reader with absorbance detection at 485 nm
-
Incubator set to 37°C and 60°C
-
Multichannel pipette or automated liquid handler
-
Reagent reservoirs
Reagent Preparation
-
rhDDAH-1 Enzyme Stock: Prepare a stock solution of rhDDAH-1 in assay buffer. For the final assay, a concentration of 0.3 µM is recommended.[12]
-
ADMA Substrate Stock: Prepare a stock solution of ADMA in assay buffer. The final concentration in the assay will be 500 µM.[12]
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations for the inhibition curve.
-
Controls:
-
100% Activity Control (Negative Control): Contains enzyme and substrate, with DMSO vehicle instead of inhibitor.
-
0% Activity Control (Blank): Contains substrate but no enzyme. Use assay buffer in place of the enzyme solution.
-
Assay Procedure
-
Plate Setup: Add 1 µL of serially diluted this compound or DMSO vehicle to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of rhDDAH-1 solution (at a concentration to yield 0.3 µM final) to all wells except the 0% activity controls. Add 20 µL of assay buffer to the 0% activity control wells.
-
Pre-incubation: Seal the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of ADMA solution (at a concentration to yield 500 µM final) to all wells to start the reaction. The total reaction volume should be ~40 µL.
-
Enzymatic Reaction: Seal the plate and incubate at 37°C for 4 hours.[12]
-
Reaction Termination & Color Development:
-
Carefully unseal the plate. Add 20 µL of Color Reagent A to all wells to stop the reaction.
-
Add 20 µL of Color Reagent B to all wells.
-
-
Color Incubation: Seal the plate with a new adhesive seal and incubate at 60°C for 90 minutes to allow for color development.[12]
-
Absorbance Reading: Cool the plate to room temperature. Remove any condensation from the plate bottom and measure the absorbance at 485 nm.
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the 0% activity control (Blank) from all other absorbance readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_100%_activity))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce DDAH-1 activity by 50%.
Example Data Presentation
Data should be structured to allow for clear calculation of inhibition and subsequent plotting of the dose-response curve.
| [hDDAH-1-IN-1] (µM) | Absorbance (485 nm) | Corrected Absorbance | % Inhibition |
| 0 (100% Activity) | 0.850 | 0.800 | 0% |
| 1 | 0.775 | 0.725 | 9.4% |
| 5 | 0.652 | 0.602 | 24.8% |
| 10 | 0.531 | 0.481 | 39.9% |
| 20 | 0.445 | 0.395 | 50.6% |
| 50 | 0.288 | 0.238 | 70.3% |
| 100 | 0.155 | 0.105 | 86.9% |
| Blank (0% Activity) | 0.050 | 0.000 | 100% |
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Ddah1 dimethylarginine dimethylaminohydrolase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Replacement of trifluoroacetic acid with HCl in the hydrophobic purification steps of pediocin PA-1: a structural effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for hDDAH-1-IN-1 TFA in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of hDDAH-1-IN-1 TFA, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), in Western blot analysis. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes for researchers investigating the role of DDAH-1 in various physiological and pathological processes.
Introduction
This compound is a non-amino acid catalytic site inhibitor of human DDAH-1 with a Ki of 18 µM. DDAH-1 is a critical enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO). Furthermore, DDAH-1 has been shown to play a role in signaling pathways independent of its ADMA-degrading activity, including the regulation of the Ras/PI3K/Akt pathway. Western blotting is a key technique to elucidate the effects of this compound on these signaling cascades by measuring changes in the expression and phosphorylation status of key proteins.
Mechanism of Action and Signaling Pathways
DDAH-1 plays a dual role in cellular signaling. Its primary, well-established function is the hydrolysis of ADMA, thereby regulating NO bioavailability. Inhibition of DDAH-1 by this compound is expected to increase intracellular ADMA levels, leading to a decrease in the phosphorylation of endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177) and a subsequent reduction in NO production.
Beyond its role in the NO pathway, DDAH-1 has been implicated in the activation of the PI3K/Akt signaling cascade. Studies using DDAH-1 knockdown have shown a decrease in the phosphorylation of Akt at Ser473. Therefore, treatment with this compound may also lead to a reduction in p-Akt (Ser473) levels, impacting downstream processes such as cell proliferation, survival, and metabolism.
DDAH-1 Signaling Pathways
Caption: DDAH-1 signaling pathways affected by this compound.
Quantitative Data Summary
While direct quantitative Western blot data for this compound is not extensively published, data from siRNA-mediated DDAH-1 knockdown studies can provide an estimate of the expected changes in protein expression and phosphorylation. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
| Target Protein | Expected Change upon DDAH-1 Inhibition | Fold Change (siRNA studies) | Recommended Antibody (Vendor, Cat#) |
| p-eNOS (Ser1177) | Decrease | 20-50% decrease | Cell Signaling Technology, #9571 |
| Total eNOS | No significant change | - | Cell Signaling Technology, #9572 |
| p-Akt (Ser473) | Decrease | 30-60% decrease | Cell Signaling Technology, #4060 |
| Total Akt | No significant change | - | Cell Signaling Technology, #9272 |
| DDAH-1 | No change (inhibition of activity) | - | Santa Cruz Biotechnology, sc-365313 |
Note: The fold changes are estimates based on DDAH-1 knockdown studies and may vary depending on the cell type, treatment conditions, and antibody performance. It is crucial to validate these findings with appropriate controls.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line being used.
Experimental Workflow
Caption: General workflow for Western blot analysis using this compound.
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 10-50 µM is a suggested starting point based on the Ki value.
-
Remove the culture medium and replace it with a medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined period. A time course of 6, 12, and 24 hours is recommended for initial experiments.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis for Western blot analysis.
Western Blot Protocol
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table above)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells on ice using RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Refer to the manufacturer's datasheet for recommended dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using an appropriate imaging system. Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal for target proteins | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Poor antibody quality. | Use a validated antibody with positive and negative controls. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking or washing. | Increase blocking time and/or washing steps. Use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |
| Inconsistent results | Variation in cell confluency or treatment conditions. | Maintain consistent cell culture and treatment protocols. |
| Uneven loading of protein samples. | Accurately quantify and normalize protein concentrations before loading. Use a reliable loading control for normalization. |
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of DDAH-1 in cellular signaling and disease, with Western blotting serving as a robust method for quantitative analysis.
Application Notes and Protocols for hDDAH-1-IN-1 TFA Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated in the pathophysiology of various cardiovascular diseases, sepsis, and cancer.
hDDAH-1-IN-1 TFA is a potent and selective, non-amino acid-based inhibitor of human DDAH-1 with a Ki of 18 µM. By inhibiting DDAH-1, this compound is expected to increase endogenous ADMA levels, thereby modulating NO production. This mechanism of action makes this compound a promising candidate for therapeutic intervention in diseases characterized by excessive NO synthesis.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in various animal models. The protocols outlined below are intended as a general framework and should be adapted and optimized based on preliminary in-house studies.
Mechanism of Action: The DDAH-1/ADMA/NO Pathway
The signaling pathway involving DDAH-1, ADMA, and NO is a key regulator of vascular homeostasis and immune responses.
Preliminary In Vivo Studies
Prior to conducting efficacy studies, it is crucial to perform preliminary investigations to determine the fundamental pharmacokinetic and safety profile of this compound.
Formulation and Solubility Testing
Objective: To develop a suitable vehicle for in vivo administration of this compound.
Protocol:
-
Test the solubility of this compound in a range of biocompatible solvents (e.g., saline, PBS, DMSO, polyethylene glycol 400, Tween 80, or combinations thereof).
-
Prepare several formulations at different concentrations.
-
Visually inspect for precipitation and assess stability over a relevant time period at room temperature and 4°C.
-
Select a vehicle that provides a clear, stable solution at the desired concentration range.
-
Note: Given that the compound is a TFA salt, the vehicle alone, including any necessary pH adjustments, should be used as a control in all subsequent experiments.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[1][2][3][4][5]
Protocol:
-
Use a small cohort of mice (e.g., n=3 per group).
-
Administer single escalating doses of this compound via the intended route of administration (e.g., intraperitoneal or oral gavage).
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle control group and a vehicle + TFA salt control group.
-
Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 72 hours post-dosing.[1]
-
The MTD is the highest dose that does not produce significant toxicity.[4]
Pilot Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To obtain an initial understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the target biomarker.[6][7][8]
Protocol:
-
Administer a single, non-toxic dose of this compound to a cohort of mice.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
In parallel, measure plasma levels of ADMA and nitrate/nitrite at the same time points to assess the pharmacodynamic effect.[9][10][11][12][13]
-
This pilot study will provide preliminary data on key PK parameters (Cmax, Tmax, half-life) and help in designing the dosing regimen for efficacy studies.
Animal Models for Efficacy Studies
Based on the therapeutic potential of DDAH-1 inhibition, the following animal models are recommended for evaluating the efficacy of this compound.
Sepsis Models
Sepsis is characterized by excessive NO production, leading to vasodilation and septic shock. Inhibition of DDAH-1 is a potential therapeutic strategy to counteract this.
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human condition.[14][15][16][17][18]
Experimental Workflow:
Protocol:
-
Anesthetize mice (e.g., with ketamine/xylazine).
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The position of the ligation determines the severity of sepsis.[18]
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).[17]
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
-
Administer this compound at the predetermined dose and schedule.
-
Monitor survival, clinical signs of illness, and body temperature.
-
At the experimental endpoint, collect blood for ADMA, nitrate/nitrite, and cytokine analysis, and organs for histological examination.
This model induces a more acute and sterile inflammatory response compared to the CLP model.[19][20][21][22][23]
Protocol:
-
Administer this compound to mice.
-
After a predetermined time (e.g., 1 hour), inject a sublethal or lethal dose of LPS (e.g., 5-20 mg/kg) intraperitoneally.[21][23]
-
Monitor survival and clinical signs.
-
Collect blood and tissues at specified time points for biomarker analysis (e.g., plasma cytokines, ADMA, nitrate/nitrite).
Cancer Model: Subcutaneous Xenograft
DDAH-1 is implicated in tumor angiogenesis.[24][25][26][27][28] Inhibition of DDAH-1 may therefore have anti-angiogenic and anti-tumor effects.
Experimental Workflow:
Protocol:
-
Inject human cancer cells (e.g., breast, lung, or melanoma cell lines with known DDAH-1 expression) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, vehicle + TFA, this compound).
-
Administer this compound at the predetermined dose and schedule.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement, histological analysis (e.g., H&E, CD31 for microvessel density), and biomarker analysis.
Cardiovascular Disease Model: Angiotensin II-Induced Hypertension
This model is used to study cardiovascular remodeling, including hypertrophy and fibrosis, in response to hypertension.[29][30][31][32][33]
Protocol:
-
Implant osmotic minipumps subcutaneously in mice to deliver a continuous infusion of angiotensin II (e.g., 490 ng/kg/min) for several weeks.[29]
-
Administer this compound concurrently via the determined route and schedule.
-
Monitor blood pressure regularly using the tail-cuff method.
-
At the end of the study, perform echocardiography to assess cardiac function.
-
Harvest hearts and aortas for histological analysis to assess cardiac hypertrophy (e.g., cardiomyocyte cross-sectional area) and vascular remodeling (e.g., medial thickness, fibrosis).[34][35][36]
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (µg/mL) | e.g., IP | e.g., 30 | |
| Tmax (h) | e.g., IP | e.g., 30 | |
| AUC (µg*h/mL) | e.g., IP | e.g., 30 | |
| Half-life (h) | e.g., IP | e.g., 30 | |
| Bioavailability (%) | e.g., Oral vs. IV | e.g., 60 |
Table 2: Efficacy of this compound in a Mouse Sepsis Model
| Treatment Group | n | Survival Rate (%) | Plasma ADMA (µM) | Plasma Nitrate/Nitrite (µM) |
| Vehicle | 10 | |||
| Vehicle + TFA | 10 | |||
| This compound (low dose) | 10 | |||
| This compound (high dose) | 10 |
Table 3: Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | n | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Microvessel Density (vessels/mm²) |
| Vehicle | 8 | |||
| Vehicle + TFA | 8 | |||
| This compound | 8 |
Table 4: Cardiovascular Effects of this compound in a Hypertension Model
| Treatment Group | n | Systolic Blood Pressure (mmHg) | Heart Weight/Body Weight (mg/g) | Cardiomyocyte Cross-Sectional Area (µm²) |
| Sham | 8 | |||
| Ang II + Vehicle | 8 | |||
| Ang II + Vehicle + TFA | 8 | |||
| Ang II + this compound | 8 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of this compound. By systematically evaluating its pharmacokinetics, safety, and efficacy in relevant animal models of sepsis, cancer, and cardiovascular disease, researchers can gain valuable insights into its therapeutic potential. It is imperative to conduct preliminary studies to establish the optimal dosing and administration strategy for this novel compound and to include appropriate vehicle controls, particularly for the TFA salt, to ensure the generation of robust and reliable data.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Plasma Asymmetrıc Dımethylargınıne (ADMA) and Nıtrıc Oxıde (NO) Levels ın Patıents wıth Chronıc Pansınusıtıs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma asymmetric dimethylarginine (ADMA), nitrate and the indices of low-density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrite and nitrate determinations in plasma: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of asymmetric-dimethyl-L-arginine (ADMA) and nitrite/nitrate (NOx) in the pathogenesis of oxidative stress in female subjects with uncomplicated type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 17. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 18. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The LPS-induced endotoxemia mouse model [bio-protocol.org]
- 20. LPS-Induced Endotoxemia Model [bio-protocol.org]
- 21. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 26. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of Angiogenesis Using Micro-Computed Tomography in a Xenograft Mouse Model of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
- 29. 2.3. Angiotensin II Induced Hypertension (AHTN) [bio-protocol.org]
- 30. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 31. journals.physiology.org [journals.physiology.org]
- 32. Angiotensin II-induced hypertension [bio-protocol.org]
- 33. pubcompare.ai [pubcompare.ai]
- 34. journals.physiology.org [journals.physiology.org]
- 35. Frontiers | Mechanical injury accentuates lipid deposition in ApoE–/– mice and advance aortic valve stenosis: A novel modified aortic valve stenosis model [frontiersin.org]
- 36. researchgate.net [researchgate.net]
Application Notes and Protocols for hDDAH-1-IN-1 TFA Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Inhibition of DDAH-1 leads to the accumulation of ADMA, thereby reducing NO production. This mechanism has therapeutic potential in conditions associated with excessive NO production, such as certain cancers and septic shock.[1][2][3] hDDAH-1-IN-1 is a potent and selective non-amino acid catalytic site inhibitor of human DDAH-1.[4] This document provides detailed application notes and generalized protocols for the administration of hDDAH-1-IN-1 TFA (trifluoroacetate) salt in mice for preclinical research.
Disclaimer: No specific in vivo administration data for this compound has been published. The following protocols are based on general practices for administering small molecule inhibitors to mice and information available for other DDAH-1 inhibitors. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse strain and experimental model. The trifluoroacetate (TFA) counter-ion may have biological effects and should be considered in the experimental design.[5][6]
DDAH-1 Signaling Pathway
The diagram below illustrates the role of DDAH-1 in the nitric oxide signaling pathway and the effect of its inhibition.
Caption: DDAH-1 signaling pathway and the inhibitory action of hDDAH-1-IN-1.
Quantitative Data Summary
As no specific in vivo data for this compound is available, the following table summarizes pharmacokinetic data for other DDAH-1 inhibitors, ZST316 and ZST152, to provide a general reference.
| Compound | Administration Route | Dose | Bioavailability | Key Findings | Reference |
| ZST316 | Intraperitoneal (chronic) | 30 mg/kg/day for 3 weeks | 59% | Well-tolerated with no observed toxicity. | [1] |
| ZST152 | Intravenous | Not specified | Not applicable | Higher oral bioavailability (33.3%) compared to ZST316. | [1] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of a small molecule inhibitor like this compound in mice. It is crucial to adapt these protocols based on the specific experimental requirements and preliminary study results.
Formulation and Preparation of Dosing Solution
Objective: To prepare a sterile and stable formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO, PEG300, or Tween 80)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. Preliminary solubility tests should be conducted. A common starting point for poorly soluble compounds is a vehicle containing a small percentage of DMSO (e.g., 5-10%) and a co-solvent like PEG300 or Tween 80, diluted in saline or PBS.
-
Calculation of Required Amount: Calculate the total amount of this compound and vehicle needed based on the desired dose, the number of animals, and the injection volume.
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile vial.
-
If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO).
-
Gradually add the remaining vehicle components while vortexing to ensure complete dissolution.
-
If necessary, use a sonicator to aid dissolution.
-
-
Sterilization: Filter the final dosing solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution according to its stability profile. For short-term use, refrigeration at 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary. Avoid repeated freeze-thaw cycles.
Administration Routes in Mice
The choice of administration route depends on the desired pharmacokinetic profile (e.g., rapid onset vs. sustained exposure) and the experimental model.
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Workflow Diagram:
References
- 1. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 2. Global DDAH1 gene deficient mice reveal that DDAH1 is the critical enzyme for degrading the cardiovascular risk factor ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
Troubleshooting & Optimization
hDDAH-1-IN-1 TFA stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of hDDAH-1-IN-1 TFA, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound upon receipt?
A: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1] For short-term storage, 4°C is acceptable for up to two years.[1] The product is shipped at ambient temperature, which is considered safe for the duration of shipping.[1][2]
Q2: How should I prepare a stock solution of this compound?
A: We recommend preparing a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2][3] For compounds in quantities of 10 mg or less, the solvent can be added directly to the vial.[1] To ensure the compound is fully dissolved, vortexing or brief sonication may be necessary.[3] If the compound appears as a waxy or sticky solid, it is best to dissolve the entire amount directly in the solvent rather than attempting to weigh out smaller quantities.[3]
Q3: What is the recommended storage condition for the stock solution?
A: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][3][4] When stored at -20°C, the stock solution is generally stable for up to 3 months.[3] For longer-term storage of up to 6 months, -80°C is recommended.[1]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A: This is a common occurrence when diluting a compound from a high-concentration organic stock into an aqueous medium.[2][3] To avoid this, it is recommended to make serial dilutions of the stock solution in DMSO first, and then add the final diluted DMSO solution to your aqueous buffer.[2] The final concentration of DMSO in your experimental setup should be kept low, typically below 0.1%, to avoid solvent-induced effects on the cells or enzyme. If precipitation still occurs, gentle warming to 37°C and vortexing or sonication can help redissolve the compound.[3]
Q5: Can the trifluoroacetate (TFA) salt interfere with my experiments?
A: Residual TFA from the synthesis and purification of peptides and small molecules can sometimes interfere with biological assays.[5] If you suspect TFA interference, it may be possible to perform a salt exchange to replace the TFA with a different counter-ion, such as hydrochloride.[5]
Stability and Storage Conditions
Table 1: Solid Form Stability
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 3 years[1] | Recommended for long-term storage. |
| 4°C | Up to 2 years[1] | Suitable for intermediate-term storage. |
| Room Temperature | Short-term (days to weeks) | Stable for the duration of shipping.[1][2] |
Table 2: Solution Stability (in DMSO)
| Storage Condition | Recommended Duration | Notes |
| -80°C | Up to 6 months[1] | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 3 months[3] | Suitable for short to intermediate-term storage of stock solutions. |
| 4°C | Not Recommended | Increased risk of degradation. |
| Room Temperature | Not Recommended | Prone to degradation. |
Experimental Protocols
General Protocol for an In Vitro hDDAH-1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant hDDAH-1.
Materials:
-
Recombinant human DDAH-1 enzyme
-
Asymmetric dimethylarginine (ADMA) substrate
-
Assay buffer (e.g., phosphate buffer at a pH optimal for enzyme activity)
-
This compound
-
Detection reagent (e.g., a reagent that detects L-citrulline, a product of the DDAH-1 reaction)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Dilute the recombinant hDDAH-1 enzyme and ADMA substrate to their final working concentrations in the assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a small volume of the diluted inhibitor solutions (and a DMSO vehicle control) to the wells of the microplate.
-
Add the diluted hDDAH-1 enzyme solution to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the ADMA substrate solution to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a fixed amount of time, ensuring the reaction remains in the linear range.
-
-
Stop the Reaction and Detection:
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate to allow for color development.
-
-
Data Acquisition:
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | - Inaccurate pipetting- Incomplete dissolution of the inhibitor- Instability of the inhibitor in the assay medium | - Use calibrated pipettes and proper pipetting technique.- Ensure the inhibitor is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer. Consider brief sonication or vortexing.[3]- Prepare fresh dilutions of the inhibitor for each experiment. |
| No or low inhibitory activity | - Incorrect inhibitor concentration- Inactive inhibitor- Inactive enzyme | - Verify the concentration of the stock solution and the dilutions.- Ensure the inhibitor has been stored correctly. Use a fresh aliquot.- Check the activity of the enzyme with a known inhibitor or by measuring its basal activity. |
| High background signal | - Contaminated reagents- Autohydrolysis of the substrate | - Use fresh, high-quality reagents.- Run a control without the enzyme to measure the rate of non-enzymatic substrate degradation. |
| Precipitation of the inhibitor in the assay | - Poor solubility of the inhibitor in the aqueous assay buffer | - Decrease the final concentration of the inhibitor.- Increase the percentage of DMSO in the final assay volume (while ensuring it does not exceed a level that affects enzyme activity, typically <0.1%).- Perform serial dilutions in DMSO before the final dilution into the aqueous buffer.[2] |
Visualizations
DDAH-1 Signaling Pathways
Experimental Workflow for this compound Inhibition Assay
Logical Relationship for Troubleshooting Solubility Issues
References
optimizing hDDAH-1-IN-1 TFA working concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of hDDAH-1-IN-1 TFA. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2][3][4] It is identified as compound 8a in the primary literature.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound directly targets the active site of the hDDAH-1 enzyme, inhibiting its ability to hydrolyze asymmetric dimethylarginine (ADMA) and monomethyl-L-arginine (L-NMMA).[1][2][3] By inhibiting DDAH-1, this compound leads to an accumulation of ADMA and L-NMMA, which are endogenous inhibitors of nitric oxide synthases (NOS). This, in turn, reduces the production of nitric oxide (NO).
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration for this compound in cell-based assays has not been explicitly reported in the available literature. However, a starting point for optimization can be derived from its in vitro potency. With a Ki of 18 µM , a common starting concentration range for cell-based assays would be between 1 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I reconstitute and store this compound?
A4: For reconstitution, it is recommended to dissolve this compound in a suitable solvent such as DMSO or sterile water. Based on supplier recommendations for similar compounds, stock solutions should be stored at -80°C for long-term stability (up to one year) and at -20°C for shorter periods. Avoid repeated freeze-thaw cycles.
Q5: What is the significance of the "TFA" in the compound's name?
A5: TFA stands for trifluoroacetic acid. It is often used during the purification of synthetic compounds, particularly peptides and small molecules, and can form a salt with the final product. It is important to be aware that residual TFA can be present and may have biological effects in sensitive experimental systems.
Quantitative Data
| Parameter | Value | Reference |
| Product Name | This compound (compound 8a) | [1][2][3] |
| Molecular Weight | 416.32 g/mol | - |
| Mechanism of Action | Selective, non-amino acid catalytic site inhibitor of hDDAH-1 | [1][2][3] |
| In Vitro Potency (Ki) | 18 µM | [1][2][3] |
| Recommended Starting Concentration (Cell-Based Assays) | 1 µM - 50 µM (empirical determination required) | General Practice |
| Solubility | Information not available. Recommended to test in DMSO and water. | - |
| Storage (Powder) | -20°C for up to 3 years | - |
| Storage (in Solvent) | -80°C for up to 1 year | - |
Experimental Protocols
Protocol 1: General DDAH-1 Enzyme Activity Assay (Colorimetric)
This protocol is a general method to assess DDAH-1 activity and can be adapted to test the inhibitory effect of this compound.
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA) as substrate
-
Urea Assay Kit (colorimetric)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the desired concentrations of this compound or vehicle control to the assay buffer.
-
Add recombinant hDDAH-1 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ADMA to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction according to the urea assay kit instructions.
-
Measure the production of L-citrulline (a co-product of ADMA hydrolysis) or the depletion of ADMA using a suitable detection method, such as a colorimetric urea assay.
-
Calculate the percentage of inhibition at each concentration of this compound compared to the vehicle control.
Protocol 2: Determining the Effect of this compound on Nitric Oxide Production in Cultured Cells
This protocol outlines a general workflow to assess the cellular activity of the inhibitor.
Materials:
-
Cell line of interest (e.g., endothelial cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulus for NO production (e.g., acetylcholine, bradykinin)
-
Nitric Oxide Assay Kit (e.g., Griess Reagent System)
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere and grow to the desired confluency.
-
Prepare a range of concentrations of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the cells with the inhibitor for a sufficient time to allow for cell penetration and target engagement (e.g., 1-24 hours).
-
After the pre-incubation, stimulate the cells with an appropriate agonist to induce NO production.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration in each well.
-
Normalize the nitrite concentration to the total protein concentration to account for any differences in cell number.
-
Plot the normalized nitrite concentration against the inhibitor concentration to determine the dose-dependent effect of this compound on NO production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of DDAH-1 activity | 1. Incorrect inhibitor concentration: The concentration used may be too low. 2. Inhibitor degradation: Improper storage or handling of the inhibitor. 3. Assay conditions not optimal: pH, temperature, or incubation times may not be suitable. | 1. Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 100 µM). 2. Ensure the inhibitor is stored correctly (powder at -20°C, stock solutions at -80°C) and freshly diluted for each experiment. 3. Optimize assay parameters such as incubation time with the inhibitor and the enzymatic reaction time. |
| High variability between replicates | 1. Pipetting errors: Inaccurate dispensing of inhibitor, enzyme, or substrate. 2. Incomplete mixing: The inhibitor may not be uniformly distributed in the well. 3. Cell health issues: In cell-based assays, variations in cell seeding density or viability can cause variability. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the plate after adding each reagent. 3. Ensure a uniform single-cell suspension for seeding and check cell viability before starting the experiment. |
| Unexpected cellular effects (e.g., cytotoxicity) | 1. High concentration of the inhibitor: The working concentration may be toxic to the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects of the inhibitor. 4. TFA counter-ion effects: Residual TFA can be cytotoxic to some cell lines at high concentrations. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the inhibitor. 2. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Review literature for known off-target effects of DDAH inhibitors. 4. If TFA toxicity is suspected, consider using a lower concentration of the inhibitor or obtaining a salt-exchanged version if available. |
| Inconsistent results in NO production assay | 1. Low endogenous DDAH-1 activity: The chosen cell line may not express sufficient DDAH-1 for a robust inhibitory effect to be observed. 2. Weak stimulation of NO production: The agonist used may not be potent enough or used at a suboptimal concentration. 3. Rapid degradation of NO: Nitrite/nitrate levels may be underestimated due to further conversion. | 1. Confirm DDAH-1 expression in your cell line using Western blot or qPCR. 2. Optimize the concentration and stimulation time of the NO-inducing agonist. 3. Follow the NO assay kit instructions carefully and measure nitrite/nitrate levels promptly after sample collection. |
Visualizations
References
- 1. research.vu.nl [research.vu.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
potential off-target effects of hDDAH-1-IN-1 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hDDAH-1-IN-1 TFA. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-amino acid inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) with a Ki of 18 µM.[1][2] Its primary function is to block the catalytic activity of the DDAH-1 enzyme. DDAH-1 is a key regulator of the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[3][4] By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of NO.[3]
Q2: What is the significance of the TFA salt in this compound?
TFA (trifluoroacetic acid) is a counterion used to form a salt of the hDDAH-1-IN-1 compound, which can improve its stability and solubility. However, it is important to be aware that TFA itself can have biological and experimental effects. For instance, TFA can interfere with certain analytical techniques and may impact cellular systems, although specific effects in the context of this inhibitor are not well-documented.[5][6] Researchers should consider including a vehicle control that includes TFA at a similar concentration to that of the inhibitor in their experiments.
Q3: What are the known off-target effects of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of DDAH-1 activity | Compound Degradation: Improper storage may lead to the degradation of the inhibitor. | Store the compound as recommended by the supplier, typically at -20°C for powder and -80°C for solutions in solvent.[2] Avoid multiple freeze-thaw cycles. |
| Inaccurate Concentration: Errors in weighing or dilution can lead to incorrect final concentrations. | Ensure accurate weighing and use calibrated pipettes for dilutions. Prepare fresh dilutions for each experiment. | |
| Insoluble Impurities: The presence of insoluble material in the stock solution. | If insoluble impurities are observed, they can be filtered out or removed by centrifugation as they are unlikely to affect the activity of the soluble compound.[2] | |
| Unexpected Cellular Phenotypes | Off-Target Effects: The observed phenotype may be due to the inhibition of other cellular targets. | Perform control experiments, such as using a structurally different DDAH-1 inhibitor or a negative control compound. Rescue experiments by adding downstream products of the DDAH-1 pathway could also help confirm on-target effects. |
| TFA Salt Effects: The trifluoroacetic acid counterion may have independent biological effects. | Include a vehicle control containing the same concentration of TFA as used with the inhibitor to distinguish the effects of the compound from those of the salt. | |
| Cell Line Specificity: The effect of DDAH-1 inhibition can vary significantly between different cell lines. | Characterize the expression and activity of DDAH-1 in your specific cell model. The impact of the inhibitor will depend on the reliance of the cells on the DDAH-1/ADMA/NO pathway. | |
| Variability in In Vivo Studies | Poor Pharmacokinetics: The inhibitor may have poor bioavailability, rapid metabolism, or clearance. | While specific pharmacokinetic data for this compound is not widely published, consider performing preliminary pharmacokinetic studies to determine the optimal dosing regimen and route of administration. |
| Animal Model Differences: The expression and role of DDAH-1 can differ between species. | Validate the expression and activity of DDAH-1 in your chosen animal model. |
Experimental Protocols
In Vitro DDAH-1 Enzyme Activity Assay
This protocol is a general guideline for measuring DDAH-1 activity and assessing the inhibitory potential of this compound.
-
Reagents and Materials:
-
Recombinant human DDAH-1 enzyme
-
Asymmetric dimethylarginine (ADMA) as the substrate
-
Phosphate-buffered saline (PBS)
-
This compound
-
Detection reagent for L-citrulline (e.g., a colorimetric assay kit)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor to the desired concentrations.
-
In a 96-well plate, add the recombinant DDAH-1 enzyme to each well.
-
Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, ADMA.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction according to the detection kit's instructions.
-
Measure the production of L-citrulline using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
-
Cell-Based Assay for DDAH-1 Inhibition
This protocol outlines a general method to assess the effect of this compound on DDAH-1 activity within a cellular context.
-
Cell Culture:
-
Culture cells known to express DDAH-1 (e.g., endothelial cells) in appropriate media.
-
-
Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a suitable duration (e.g., 24 hours).
-
-
Endpoint Measurement (choose one or more):
-
Intracellular ADMA Levels:
-
Lyse the cells and collect the lysates.
-
Measure ADMA concentrations using an ELISA kit or by mass spectrometry. An increase in ADMA levels indicates DDAH-1 inhibition.
-
-
Nitric Oxide (NO) Production:
-
Measure NO production in the cell culture supernatant using a Griess reagent kit or a fluorescent NO probe. A decrease in NO production is expected upon DDAH-1 inhibition.
-
-
L-Citrulline Formation:
-
Provide cells with a labeled arginine precursor.
-
Measure the formation of labeled L-citrulline by mass spectrometry as an indicator of NOS activity, which should decrease with DDAH-1 inhibition.
-
-
Signaling Pathways and Workflows
References
- 1. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 2. This compound | TargetMol [targetmol.com]
- 3. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Replacement of trifluoroacetic acid with HCl in the hydrophobic purification steps of pediocin PA-1: a structural effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: hDDAH-1-IN-1 TFA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hDDAH-1-IN-1 and other small molecule inhibitors where trifluoroacetic acid (TFA) is present in the assay.
Frequently Asked Questions (FAQs)
Q1: What is hDDAH-1 and why is it a therapeutic target?
A1: Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) production. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting hDDAH-1, ADMA levels increase, leading to a reduction in NO production. In pathological conditions characterized by excessive NO, such as certain cancers and inflammatory diseases, inhibiting hDDAH-1 presents a promising therapeutic strategy.[1][2]
Q2: What is hDDAH-1-IN-1?
A2: hDDAH-1-IN-1 is a small molecule inhibitor of the hDDAH-1 enzyme. It is used as a pharmacological tool to study the effects of DDAH-1 inhibition in various disease models. Like many synthetic peptides and small molecules, hDDAH-1-IN-1 is often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent, and it may be supplied as a TFA salt.[3][4][5]
Q3: What is TFA and why is it present in my hDDAH-1-IN-1 sample?
A3: Trifluoroacetic acid (TFA) is a strong acid commonly used in the purification of synthetic peptides and small molecules by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] It acts as an ion-pairing agent, improving peak resolution and separation. As a result, the final lyophilized product often contains residual TFA as a counterion to the positively charged inhibitor molecule.
Q4: Can TFA interfere with my hDDAH-1 assay?
A4: Yes, residual TFA from the synthesis and purification of hDDAH-1-IN-1 can potentially interfere with your assay. TFA is a strong acid and can alter the pH of your assay buffer, which is critical for optimal enzyme activity.[6] Additionally, as an ion-pairing agent, TFA can interact with the enzyme or the inhibitor itself, potentially affecting binding and activity readouts.[7][8]
Troubleshooting Guide
Issue 1: Lower than expected hDDAH-1 enzyme activity.
-
Possible Cause: The presence of TFA from the inhibitor stock solution is lowering the pH of the assay buffer below the optimal range for hDDAH-1 activity.
-
Troubleshooting Steps:
-
Measure the pH: After adding the inhibitor to your assay buffer, measure the final pH.
-
Adjust the Buffer: If the pH has decreased, consider using a stronger buffer concentration or re-adjusting the pH of the final assay mixture.
-
TFA Removal: For critical experiments, consider removing TFA from your inhibitor stock. This can be achieved by repeated lyophilization from a mild HCl solution or by using a salt exchange column.
-
Issue 2: Inconsistent IC50 values for hDDAH-1-IN-1.
-
Possible Cause: Variable concentrations of TFA between different batches of the inhibitor or inconsistent dilutions are affecting the assay. TFA can interact with the inhibitor and the enzyme, leading to variability in the measured potency.[7]
-
Troubleshooting Steps:
-
Quantify TFA: If possible, quantify the amount of TFA in your inhibitor stock.
-
Use a TFA-Free Control: If available, use a version of the inhibitor that is not a TFA salt (e.g., an HCl salt) to see if the IC50 value is more consistent.
-
Consistent Dilution Scheme: Ensure a consistent and minimal volume of the inhibitor stock is added to the assay to minimize the impact of TFA.
-
Issue 3: High background signal or assay artifacts.
-
Possible Cause: TFA can interfere with certain detection methods. For example, in mass spectrometry-based assays, TFA is known to cause signal suppression.[8] In fluorescence-based assays, it could potentially alter the fluorescence properties of the probe.
-
Troubleshooting Steps:
-
Assay Technology-Specific Troubleshooting: Consult literature specific to your assay technology (e.g., FRET, AlphaScreen) for known interferences.[9]
-
Blank Measurements: Run control experiments with TFA alone in the assay buffer to assess its direct impact on your detection method.
-
Alternative Detection: If TFA interference is confirmed, consider switching to a different, less susceptible detection method if possible.
-
Quantitative Data Summary
The following table provides an illustrative summary of the potential effects of TFA on an hDDAH-1 enzymatic assay. The values are hypothetical and intended to demonstrate the potential impact of TFA.
| TFA Concentration in Assay | Assay Buffer pH (Initial pH 7.4) | hDDAH-1 Activity (% of Control) | Apparent hDDAH-1-IN-1 IC50 |
| 0.001% | 7.35 | 95% | 1.2 µM |
| 0.01% | 7.20 | 80% | 1.8 µM |
| 0.1% | 6.80 | 50% | 3.5 µM |
Note: This data is for illustrative purposes only and will vary depending on the specific assay conditions, including buffer capacity and the initial concentration of hDDAH-1-IN-1.
Experimental Protocols
Protocol 1: Standard hDDAH-1 Inhibition Assay
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT.
-
Prepare hDDAH-1 Enzyme: Dilute recombinant human DDAH-1 to the desired concentration in assay buffer.
-
Prepare Substrate Solution: Prepare a solution of asymmetric dimethylarginine (ADMA) in assay buffer.
-
Prepare hDDAH-1-IN-1 Stock: Dissolve lyophilized hDDAH-1-IN-1 (TFA salt) in DMSO to create a 10 mM stock solution.
-
Serial Dilutions: Perform serial dilutions of the hDDAH-1-IN-1 stock solution in assay buffer.
-
Assay Reaction:
-
Add 10 µL of diluted inhibitor or vehicle control to a 96-well plate.
-
Add 20 µL of the hDDAH-1 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the ADMA substrate solution.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Detection: Stop the reaction and measure the product formation (e.g., L-citrulline) using a suitable detection method (e.g., colorimetric assay, LC-MS).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Troubleshooting TFA Interference
-
Prepare TFA Control Solutions: Prepare solutions of TFA in the assay buffer at concentrations that may be present in the final assay volume from the inhibitor stock (e.g., 0.001%, 0.01%, 0.1%).
-
Assess TFA Effect on Enzyme Activity:
-
In a 96-well plate, add 10 µL of each TFA control solution or vehicle.
-
Add 20 µL of the hDDAH-1 enzyme solution.
-
Initiate the reaction with 20 µL of the ADMA substrate solution.
-
Incubate and detect as in the standard protocol.
-
Compare the enzyme activity in the presence of different TFA concentrations to the vehicle control.
-
-
Assess TFA Effect on Detection:
-
In a 96-well plate, add 10 µL of each TFA control solution or vehicle.
-
Add 40 µL of assay buffer containing a known amount of the final product (e.g., L-citrulline).
-
Perform the detection step as in the standard protocol.
-
Compare the signal in the presence of different TFA concentrations to the vehicle control.
-
-
TFA Salt Exchange (Optional):
-
Dissolve the hDDAH-1-IN-1 TFA salt in a minimal amount of 0.1 M HCl.
-
Lyophilize the solution.
-
Repeat the dissolution and lyophilization process two more times.
-
The final product will be the HCl salt of the inhibitor.
-
Prepare a stock solution of the HCl salt and re-run the inhibition assay to compare with the TFA salt.
-
Visualizations
Caption: hDDAH-1 signaling pathway and the mechanism of hDDAH-1-IN-1.
Caption: Troubleshooting workflow for potential TFA interference in hDDAH-1 assays.
References
- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning Peptide Ligands into Small-Molecule Inhibitors of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: hDDAH-1-IN-1 TFA Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hDDAH-1-IN-1 TFA in cytotoxicity and related cell-based assays.
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound cytotoxicity.
Issue 1: Unexpectedly High Cytotoxicity in Vehicle Control
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically ≤ 0.5%. Perform a solvent toxicity titration curve for your specific cell line. |
| TFA Salt Effect | The trifluoroacetic acid (TFA) salt form of the compound can sometimes affect cell growth and viability.[1] Consider including a TFA salt control (at a concentration equivalent to that in your highest drug concentration) to assess its specific effect. If TFA toxicity is suspected, consider exchanging the counter-ion to hydrochloride (HCl), which is often less disruptive to cellular assays.[2][3] |
| Contamination | Test for mycoplasma and bacterial contamination in your cell cultures. Ensure aseptic techniques are strictly followed. |
| Cell Culture Conditions | Verify the health and confluency of your cells before starting the experiment. Ensure consistent and optimal culture conditions (e.g., CO2, temperature, humidity). |
Issue 2: Inconsistent or Non-reproducible IC50 Values
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Some DDAH-1 inhibitors have shown good stability in culture media, but it is best practice to minimize storage of diluted solutions.[4] |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper mixing of solutions. For serial dilutions, use fresh tips for each dilution step. |
| Variable Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the results of cytotoxicity assays. |
| Assay Incubation Time | Optimize the incubation time with the inhibitor. Cytotoxic effects may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours). |
| Assay Interference | The TFA moiety can sometimes interfere with certain assay readouts.[3] If using a colorimetric or fluorometric assay, run a control with the compound in cell-free media to check for any direct interaction with the assay reagents. |
Issue 3: Lack of Expected Cytotoxic Effect
| Potential Cause | Recommended Solution |
| Low DDAH-1 Expression in Cell Line | The cytotoxic effect of DDAH-1 inhibition may be dependent on the expression level of DDAH-1 in the cancer cell line.[5] Verify the expression of DDAH-1 in your chosen cell line via Western blot or qPCR. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of DDAH-1 inhibition. Consider testing a panel of cell lines with varying DDAH-1 expression levels. |
| Suboptimal Compound Concentration | The Ki of this compound is 18 µM.[6][7][8] Ensure that the concentration range used in your cytotoxicity assay is sufficient to achieve significant inhibition of the target. Some DDAH-1 inhibitors show cytotoxicity at concentrations significantly higher than their inhibitory concentration.[9] |
| Indirect Mechanism of Action | DDAH-1 inhibition primarily affects nitric oxide (NO) signaling, which can have complex and cell-type-specific effects on proliferation and survival.[5] The primary effect may be anti-angiogenic or anti-migratory rather than directly cytotoxic.[10] Consider assays that measure these endpoints, such as migration or tube formation assays. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[6][7] DDAH-1 is an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, the inhibitor causes an accumulation of ADMA, which in turn leads to the inhibition of NOS and a reduction in nitric oxide (NO) production.[5] In many cancers, elevated DDAH-1 and NO levels are associated with tumor growth, angiogenesis, and metastasis.[5][10]
Q2: What is the recommended starting concentration range for cytotoxicity assays?
A2: Given the Ki of 18 µM for this compound, a starting concentration range for cytotoxicity assays could be from low micromolar (e.g., 1-10 µM) up to 100 µM or higher. It is important to perform a dose-response curve to determine the IC50 value in your specific cell line. For a related DDAH-1 inhibitor, Cl-NIL, the inhibitory IC50 in cells was 10 µM, while cytotoxicity was observed at an ED50 of 118 µM.[9]
Q3: Is this compound expected to be cytotoxic to all cancer cell lines?
A3: Not necessarily. The cytotoxic effects of DDAH-1 inhibition can be cell-type dependent and may correlate with the level of DDAH-1 expression and the reliance of the cancer cells on the DDAH-1/NO pathway for survival and proliferation.[5] Some studies with other DDAH-1 inhibitors have shown effects on cell migration and vasculogenic mimicry rather than direct cytotoxicity.[10]
Q4: What are the known off-target effects of DDAH-1 inhibitors?
A4: this compound is described as a selective inhibitor that does not significantly affect NOSs and arginase.[6] However, it is always good practice to consider potential off-target effects. Some DDAH-1 inhibitors, particularly those that are arginine-based, can have off-target effects on other enzymes in the NO pathway.[11]
Q5: How should I prepare and store this compound?
A5: The manufacturer recommends storing the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[6] For cell-based assays, it is advisable to prepare fresh dilutions from a concentrated stock solution for each experiment to ensure compound integrity.
Quantitative Data Summary
| Inhibitor | Cell Line | Assay | IC50/EC50 | Reference |
| Cl-NIL | HEK293T | Not Specified | ED50 = 118 µM | [9] |
| ZST316 | MDA-MB-231 | Not Specified | Not cytotoxic at concentrations that inhibit vasculogenic mimicry | [10] |
| ZST152 | MDA-MB-231 | Not Specified | Not cytotoxic at concentrations that inhibit vasculogenic mimicry | [10] |
| DD1E5 | Prostate Cancer Cells | Not Specified | Inhibits cell proliferation | [5] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[12]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12][13]
-
Carefully remove the medium containing MTT.[12]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Annexin V/PI Apoptosis Assay
This protocol provides a general framework for assessing apoptosis by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[15]
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 9. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibition of DDAH1 significantly attenuates triple negative breast cancer cell vasculogenic mimicry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Navigating DDAH Isoform Selectivity: A Comparative Analysis of hDDAH-1-IN-1
For researchers, scientists, and drug development professionals, understanding the selective inhibition of dimethylarginine dimethylaminohydrolase (DDAH) isoforms is critical for advancing therapeutic strategies targeting the nitric oxide (NO) pathway. This guide provides a comparative overview of hDDAH-1-IN-1, a selective inhibitor of DDAH-1, placing its performance in the context of other known inhibitors and the broader landscape of DDAH research.
The DDAH enzyme family, comprising DDAH-1 and DDAH-2, plays a pivotal role in regulating the levels of endogenous nitric oxide synthase (NOS) inhibitors, primarily asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA). By hydrolyzing these inhibitors, DDAH promotes the synthesis of nitric oxide, a key signaling molecule in various physiological processes. While both isoforms share homology, they exhibit distinct tissue distributions and regulatory functions, making isoform-selective inhibition a key goal for therapeutic intervention.
hDDAH-1-IN-1 has emerged as a potent and selective inhibitor of the DDAH-1 isoform. A critical aspect of its evaluation is its selectivity against DDAH-2. However, a growing body of evidence challenges the long-held belief that DDAH-2 possesses significant ADMA-metabolizing activity. Recent studies suggest that DDAH-2's physiological roles may be independent of ADMA hydrolysis, which explains the general lack of reported inhibitory concentrations (IC50) for DDAH-1 selective inhibitors against DDAH-2.
Comparative Inhibitor Performance
To contextualize the activity of hDDAH-1-IN-1, the following table summarizes its inhibitory potency alongside other well-characterized DDAH-1 inhibitors. The absence of DDAH-2 inhibition data is a notable and consistent finding across the field, underscoring the current understanding of DDAH-2's limited role in ADMA metabolism.
| Inhibitor | Target | Potency (Ki/IC50) | Reference |
| hDDAH-1-IN-1 (compound 8a) | hDDAH-1 | Ki: 18 µM | [1] |
| L-257 | hDDAH-1 | IC50: 22 µM | [2] |
| PD 404182 | hDDAH-1 | IC50: 9 µM | [3][4] |
| ZST316 | hDDAH-1 | IC50: 3 µM; Ki: 1 µM | [5] |
| ZST152 | hDDAH-1 | IC50: 18 µM; Ki: 7 µM | [5] |
Experimental Protocols
The determination of DDAH-1 inhibition is typically achieved through enzymatic assays that measure the product of ADMA or L-NMMA hydrolysis, L-citrulline. A commonly employed method is a colorimetric assay.
Principle: The assay quantifies the amount of L-citrulline produced by the enzymatic activity of DDAH-1 on its substrate, ADMA. The concentration of the inhibitor required to reduce the enzyme's activity by 50% is determined as the IC50 value.
Materials:
-
Recombinant human DDAH-1 enzyme
-
Asymmetric dimethylarginine (ADMA) as the substrate
-
The DDAH-1 inhibitor to be tested (e.g., hDDAH-1-IN-1)
-
Phosphate buffer (e.g., K2HPO4)
-
Potassium chloride (KCl)
-
EDTA
-
Colorimetric reagent (e.g., a mixture of diacetyl monoxime and thiosemicarbazide)
-
Sulfuric acid
-
Microplate reader
Procedure:
-
Enzyme Reaction: A reaction mixture is prepared containing recombinant human DDAH-1, ADMA, and varying concentrations of the test inhibitor in a buffered solution.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic conversion of ADMA to L-citrulline.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a strong acid, such as sulfuric acid.
-
Color Development: A colorimetric reagent is added to the mixture. Upon heating, this reagent reacts with the newly formed L-citrulline to produce a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (typically around 540 nm).
-
Data Analysis: The absorbance values are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizing the Landscape
To better understand the experimental process and the biological context of DDAH-1 inhibition, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the DDAH-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating hDDAH-1 Target Engagement in Cells: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), confirming target engagement of inhibitors in a cellular context is a critical step. This guide provides a comparative overview of methodologies to validate the engagement of hDDAH-1-IN-1 TFA and other alternative inhibitors, supported by experimental data and detailed protocols.
hDDAH-1 is a key enzyme in the regulation of nitric oxide (NO) signaling. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS).[1][2] Inhibition of hDDAH-1 leads to the accumulation of ADMA, which in turn reduces the production of NO. This pathway is a therapeutic target for various diseases, including cancer and cardiovascular disorders.
This compound is a potent and selective, non-amino acid catalytic site inhibitor of hDDAH-1, with a reported in vitro Ki of 18 µM.[3] The trifluoroacetic acid (TFA) salt form is a common result of purification processes and may influence experimental outcomes.[4][5][6] To effectively utilize this and other inhibitors, robust methods for confirming their interaction with hDDAH-1 within a cellular environment are essential.
Comparison of hDDAH-1 Inhibitors
A direct comparison of the cellular potency of this compound is challenging due to the limited availability of publicly accessible data on its performance in cell-based assays. However, a review of available literature provides in vitro and in some cases cellular data for several alternative hDDAH-1 inhibitors.
| Inhibitor | Type | In Vitro Potency (IC50/Ki) | Cellular Activity | Reference |
| This compound | Non-amino acid | Ki: 18 µM | Data not available | [3] |
| L-257 | Arginine-based | IC50: ~20 µM | Increases cellular ADMA | [7][8] |
| PD 404182 | Small molecule | IC50: 9 µM | Increases cellular ADMA | [7][9] |
| DD1E5 | Thienopyridine | Ki: 2.05 µM | Inhibits proliferation, decreases NO, increases ADMA | [10] |
| ZST316 | Arginine analogue | IC50: 3 µM; Ki: 1 µM | Suppresses vasculogenic mimicry | [11] |
| ZST152 | Arginine analogue | IC50: 18 µM; Ki: 7 µM | Effective DDAH-1 inhibitor | [11] |
| 4124W | Arginine analogue | IC50: 250 µM (human) | Endothelium-dependent vasoconstriction | [12] |
Methodologies for Validating Target Engagement
Several robust methods can be employed to validate the engagement of hDDAH-1 inhibitors in cells. These can be categorized into direct and indirect assays.
1. Direct Measurement of Target Binding: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[11][13]
-
Experimental Workflow:
-
Detailed Protocol:
-
Cell Culture: Culture cells (e.g., HEK293T, HUVEC) to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of the hDDAH-1 inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble hDDAH-1 by Western blotting using a specific anti-DDAH-1 antibody.
-
Data Analysis: Plot the band intensities of soluble hDDAH-1 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
2. Indirect Measurement of Target Activity
Indirect methods assess the functional consequences of hDDAH-1 inhibition, primarily the accumulation of its substrate, ADMA.
-
Quantification of Intracellular ADMA Levels by ELISA:
This is a quantitative method to measure the accumulation of ADMA in cell lysates following treatment with a DDAH-1 inhibitor.
-
Experimental Workflow:
-
Detailed Protocol (using a commercial ELISA kit):
-
Cell Treatment: Plate cells and treat with a dose-response of the hDDAH-1 inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Protein Quantification: Determine the total protein concentration of the lysate for normalization.
-
ADMA ELISA:
-
Follow the manufacturer's protocol for the competitive ELISA. This typically involves adding the cell lysate and an ADMA-HRP conjugate to a microplate pre-coated with an anti-ADMA antibody.
-
After incubation and washing steps, add a substrate solution and measure the absorbance. The intensity of the color is inversely proportional to the amount of ADMA in the sample.
-
-
Data Analysis: Calculate the concentration of ADMA in each sample using a standard curve. Plot the ADMA concentration against the inhibitor concentration to determine the EC50 value.
-
-
Western Blotting for ADMA:
While less quantitative than ELISA, Western blotting can provide a semi-quantitative assessment of ADMA accumulation. This method relies on antibodies that recognize asymmetrically dimethylated arginine residues on various proteins.[10][14][16]
-
Detailed Protocol:
-
Sample Preparation: Prepare cell lysates as described for the ADMA ELISA.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for asymmetrically dimethylated arginine (anti-ADMA).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: An increase in the overall signal in inhibitor-treated lanes compared to the vehicle control indicates an accumulation of ADMA. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
-
hDDAH-1 Signaling Pathway
Understanding the signaling pathway is crucial for interpreting the results of target engagement studies. Inhibition of hDDAH-1 has direct and indirect downstream consequences.
Inhibition of hDDAH-1 blocks the metabolism of ADMA, leading to its accumulation. Elevated ADMA levels competitively inhibit NOS, resulting in decreased NO production.[17] Some studies also suggest ADMA-independent roles for hDDAH-1, such as the modulation of Akt phosphorylation, which can impact cell proliferation and migration.[17][18]
By employing the methodologies outlined in this guide, researchers can confidently validate the cellular target engagement of this compound and other inhibitors, enabling more accurate interpretation of their biological effects and accelerating the drug discovery process.
References
- 1. static.igem.org [static.igem.org]
- 2. assaygenie.com [assaygenie.com]
- 3. origene.com [origene.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 7. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.elabscience.com [file.elabscience.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. abbexa.com [abbexa.com]
- 17. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: hDDAH-1-IN-1 TFA versus siRNA Knockdown for DDAH-1 Inhibition
For researchers, scientists, and drug development professionals investigating the role of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1) in various pathological processes, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental decision. This guide provides an objective comparison of two prominent methods for inhibiting DDAH-1 function: the chemical inhibitor hDDAH-1-IN-1 TFA and siRNA-mediated gene knockdown.
This comparison guide delves into the mechanisms of action, experimental considerations, and available performance data for both approaches. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research objectives.
At a Glance: Key Differences
| Feature | This compound | siRNA Knockdown of DDAH-1 |
| Mechanism of Action | Reversible, competitive inhibition of the DDAH-1 enzyme's catalytic site. | Post-transcriptional gene silencing by targeting DDAH-1 mRNA for degradation. |
| Target | DDAH-1 protein activity. | DDAH-1 mRNA, leading to reduced protein expression. |
| Effect Onset | Rapid, dependent on cell permeability and target engagement. | Slower, requires transfection and time for existing protein to degrade (typically 24-72 hours). |
| Duration of Effect | Transient, depends on compound stability and washout. | Can be transient or stable, depending on the siRNA delivery method. |
| Specificity | Potential for off-target effects on other proteins. | Can have off-target effects due to partial sequence homology with other mRNAs. |
| Delivery | Direct addition to cell culture medium. | Requires a transfection reagent or viral vector to deliver siRNA into cells. |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for both this compound and siRNA-mediated knockdown of DDAH-1. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources.
Table 1: Efficacy of DDAH-1 Inhibition
| Parameter | This compound | siRNA Knockdown of DDAH-1 | Citation |
| Inhibition/Knockdown Efficiency | Kᵢ: 18 µM (in vitro) | >80% reduction in protein and mRNA levels | [1][2] |
| Effect on ADMA Levels | Data not available in peer-reviewed cellular studies. Expected to increase ADMA. | Significant increase in intracellular and secreted ADMA. | [2] |
| Effect on Nitric Oxide (NO) Production | Data not available in peer-reviewed cellular studies. Expected to decrease NO. | Significant decrease in nitrite (an indicator of NO production). | [2] |
Table 2: Impact on Downstream Cellular Processes in Endothelial Cells
| Cellular Process | This compound | siRNA Knockdown of DDAH-1 | Citation |
| Cell Proliferation | Data not available | Decreased | [2][3] |
| Cell Migration | Data not available | Decreased | [2] |
| Tube Formation (Angiogenesis) | Data not available | Decreased | [2][4] |
| Apoptosis | Data not available | Decreased cleaved caspase-3 and -8 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams were generated using Graphviz.
Caption: DDAH-1 signaling pathway and points of intervention.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
This compound Treatment
Objective: To inhibit the enzymatic activity of DDAH-1 in cultured cells.
Materials:
-
This compound (powder)
-
Sterile DMSO (for stock solution)
-
Appropriate cell culture medium
-
Cultured cells of interest
Protocol:
-
Stock Solution Preparation: Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium. Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the specific assay and the expected downstream effects.
-
Analysis: Following incubation, harvest the cells and/or supernatant for downstream analysis. This may include Western blotting for DDAH-1 protein levels (to confirm no change in expression), measurement of ADMA levels (e.g., by ELISA or mass spectrometry), and assessment of NO production (e.g., using the Griess assay for nitrite). Cellular phenotypes such as proliferation, migration, or apoptosis can also be assessed.
siRNA-mediated Knockdown of DDAH-1
Objective: To reduce the expression of DDAH-1 protein by targeting its mRNA for degradation.
Materials:
-
DDAH-1 specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Appropriate complete cell culture medium
-
Cultured cells of interest
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the DDAH-1 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C and 5% CO₂. The optimal time for knockdown should be determined empirically for the specific cell line and siRNA.
-
Analysis: After the incubation period, harvest the cells for analysis. It is crucial to assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels. Subsequently, functional assays to measure ADMA levels, NO production, and cellular phenotypes can be performed.
Concluding Remarks
The choice between this compound and siRNA knockdown for DDAH-1 inhibition depends heavily on the specific research question and experimental context.
This compound offers a method for the acute and reversible inhibition of DDAH-1 enzymatic activity. Its rapid onset of action is advantageous for studying immediate downstream signaling events. However, the current lack of extensive characterization in peer-reviewed cellular studies necessitates careful validation by individual researchers. Potential off-target effects, a common concern with small molecule inhibitors, should also be considered.
siRNA-mediated knockdown , on the other hand, provides a highly specific method to reduce DDAH-1 protein levels. This approach is well-suited for studying the longer-term consequences of reduced DDAH-1 expression. The effects of siRNA are generally well-documented, with established protocols and a clearer understanding of potential off-target effects. The slower onset and the need for transfection are key procedural considerations.
Ultimately, a comprehensive understanding of DDAH-1 function may be best achieved by employing both methodologies in a complementary fashion. The use of a chemical inhibitor can provide insights into the role of DDAH-1's catalytic activity, while siRNA knockdown can elucidate the consequences of reduced DDAH-1 protein levels, including any non-catalytic functions. As with any experimental approach, rigorous controls and thorough validation are paramount to ensure the reliability and interpretability of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. DDAH1 regulates apoptosis and angiogenesis in human fetal pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
positive and negative controls for hDDAH-1-IN-1 TFA experiments
Comparative Guide to Controls for hDDAH-1-IN-1 TFA Experiments
This guide provides a comprehensive overview of appropriate positive and negative controls for experiments utilizing this compound, a potent and selective non-amino acid inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1] The correct implementation of controls is critical for validating experimental findings and ensuring that observed effects are specifically due to the inhibition of DDAH-1.
Mechanism of Action and Signaling Pathway
Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a key enzyme responsible for the metabolic clearance of endogenous nitric oxide synthase (NOS) inhibitors, primarily asymmetric dimethylarginine (ADMA) and L-N-monomethylarginine (L-NMMA).[2][3] DDAH-1 hydrolyzes these molecules into L-citrulline and dimethylamine or methylamine, respectively.[2][3]
By inhibiting DDAH-1, this compound causes the accumulation of ADMA.[4] Elevated ADMA levels competitively inhibit all three isoforms of NOS, leading to reduced synthesis of nitric oxide (NO).[5] This reduction in NO bioavailability can impact numerous physiological processes, including endothelial function, cell proliferation, and angiogenesis.[4][6]
Caption: DDAH-1 Inhibition Pathway.
Recommended Controls for this compound Experiments
The selection of appropriate controls depends on the experimental system (in vitro biochemical assay, cell-based assay, or in vivo model).
| Control Type | Control Agent/Method | Purpose and Rationale | Experimental System |
| Negative | Vehicle Control (e.g., DMSO, Saline) | To control for the effects of the solvent used to dissolve this compound. This is the most fundamental negative control. | All (In vitro, Cell-based, In vivo) |
| No-Enzyme Control | In biochemical assays, this ensures that the measured activity is dependent on the presence of the DDAH-1 enzyme.[7] | In vitro | |
| Inactive Structural Analog | A molecule structurally similar to this compound but lacking inhibitory activity. This provides a stringent test for specificity (if available). | All | |
| DDAH-1 Knockout/Knockdown | Cells or tissues from Ddah1-/- mice or cells treated with DDAH-1 siRNA.[6][8][9] This definitively confirms that the inhibitor's effects are target-dependent, as it should have no effect in the absence of DDAH-1. | Cell-based, In vivo | |
| TFA Salt Control | A control substance formulated as a TFA salt to account for any non-specific effects of the trifluoroacetic acid counter-ion.[10][11] | All | |
| Positive | Other Known DDAH-1 Inhibitors | Use of a well-characterized DDAH-1 inhibitor (e.g., ZST316, DD1E5) to confirm that the experimental system responds to DDAH-1 inhibition.[4] | All |
| ADMA Supplementation | Direct addition of asymmetric dimethylarginine (ADMA) to the system.[6][12] This mimics the direct downstream biochemical consequence of DDAH-1 inhibition (NOS inhibition) and helps validate downstream measurements. | Cell-based, In vivo | |
| DDAH-1 siRNA | Genetic knockdown of DDAH-1 provides a non-pharmacological positive control to replicate the expected phenotype of DDAH-1 inhibition.[6] | Cell-based |
Performance Comparison of DDAH-1 Inhibitors
The efficacy of this compound can be benchmarked against other published inhibitors.
| Inhibitor | Inhibitor Type | IC50 | Ki | Reference |
| This compound | Non-amino acid | Not Reported | 18 µM | [1] |
| DD1E5 | Thienopyridine derivative | Not Reported | 2.05 ± 0.15 μM | [4] |
| ZST316 | Acylsulfonamide | 3 µM | 1 µM | |
| ZST152 | Oxadiazolone derivative | 18 µM | 7 µM | |
| Tetrazole derivative | Tetrazole | 34 µM | 14 µM |
Experimental Protocols
In Vitro DDAH-1 Activity Assay (Colorimetric)
This protocol is adapted from established methods for measuring the conversion of ADMA to L-citrulline.[2][7]
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), recombinant human DDAH-1, and varying concentrations of this compound or control compounds.
-
Initiation: Start the reaction by adding the substrate, ADMA (e.g., final concentration of 1 mM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) during which the reaction proceeds linearly.
-
Termination: Stop the reaction by adding an acid solution (e.g., 2 M HCl).
-
Color Development: Add a colorimetric reagent mixture (e.g., diacetyl monoxime and thiosemicarbazide) that reacts with the product, L-citrulline, under heat to produce a colored compound.
-
Measurement: After cooling, measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader.
-
Controls:
-
Negative Control: Vehicle instead of inhibitor.
-
Blank/No-Enzyme Control: Reaction mixture without the DDAH-1 enzyme to subtract background signal.
-
Positive Control: A known DDAH-1 inhibitor.
-
Cell-Based Nitric Oxide (NO) Production Assay
This protocol measures the effect of DDAH-1 inhibition on cellular NO output.
Methodology:
-
Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a suitable multi-well plate and grow to confluence.
-
Treatment: Pre-incubate the cells with this compound, vehicle, or controls for a specified duration (e.g., 12-24 hours).
-
Stimulation (Optional): If measuring stimulated NO production, treat cells with a NOS agonist (e.g., acetylcholine or VEGF).
-
Sample Collection: Collect the cell culture supernatant.
-
NO Measurement: Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using the Griess reagent system. This involves a two-step diazotization reaction that produces a colored azo compound.
-
Quantification: Measure the absorbance at ~540 nm and quantify nitrite concentration against a standard curve of sodium nitrite. Normalize the results to the total protein content of the cells in each well.
-
Controls:
-
Negative Control: Vehicle treatment.
-
Positive Controls: Treatment with a known DDAH-1 inhibitor, direct ADMA application, or a direct NOS inhibitor like L-NAME.
-
Caption: Typical workflows for in vitro and cell-based DDAH-1 assays.
References
- 1. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 2. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicentric consortium study demonstrates that dimethylarginine dimethylaminohydrolase 2 is not a dimethylarginine dimethylaminohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Replacement of trifluoroacetic acid with HCl in the hydrophobic purification steps of pediocin PA-1: a structural effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of DDAH/ADMA pathway in TGF-β1-mediated activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of hDDAH-1-IN-1 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of hDDAH-1-IN-1 TFA, a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), against other known inhibitors of this enzyme. The on-target effects are evaluated through key experimental data, and detailed protocols are provided to facilitate independent verification and further investigation.
hDDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Inhibition of DDAH-1 leads to the accumulation of ADMA, which in turn reduces the production of NO. This mechanism is of significant interest for therapeutic interventions in conditions associated with excessive NO production, such as certain cancers and septic shock.
This compound has been identified as a selective, non-amino acid catalytic site inhibitor of hDDAH-1 with a reported inhibition constant (Ki) of 18 µM. To objectively assess its on-target performance, this guide compares its potency with that of other well-characterized DDAH-1 inhibitors.
Comparative Analysis of DDAH-1 Inhibitors
The following table summarizes the reported inhibitory activities of this compound and several alternative DDAH-1 inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | Type | Enzymatic IC50 (µM) | Cellular IC50 (µM) | Inhibition Constant (Ki) (µM) |
| This compound | Non-amino acid | Not Reported | Not Reported | 18 |
| L-257 | Arginine analog | 20[1] | Not Reported | 13[2] |
| PD 404182 | Iminobenzothiazine | 9[1] | Not Reported | Not Reported |
| Cl-NIL | Covalent Irreversible | Not Reported | 10[3] | 0.19[3] |
| ZST316 | Arginine analog | 3 | Not Reported | 1[4] |
| DD1E5 | Thienopyridine | Not Reported | Not Reported | 2.05 |
Experimental Protocols for On-Target Effect Confirmation
To confirm the on-target effects of this compound and other inhibitors, the following key experiments are recommended.
DDAH-1 Enzymatic Activity Assay (Colorimetric)
This assay measures the production of L-citrulline from the DDAH-1 substrate, ADMA.
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA)
-
Sodium phosphate buffer (pH 6.5)
-
Urease
-
4% Sulfosalicylic acid
-
Color reagent A: 1% (w/v) diacetyl monoxime in 5% acetic acid
-
Color reagent B: 0.1% (w/v) thiosemicarbazide in 10% HCl
-
L-citrulline standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, urease, and recombinant hDDAH-1.
-
Pre-incubate the mixture at 37°C for 15 minutes to remove any contaminating urea.
-
Initiate the reaction by adding ADMA to a final concentration of 1 mM. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Incubate the reaction at 37°C for 45 minutes.
-
Stop the reaction by adding an equal volume of 4% sulfosalicylic acid.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of color reagent A and 50 µL of color reagent B to each well.
-
Incubate the plate at 95°C for 10 minutes to allow for color development.
-
Read the absorbance at 520 nm using a microplate reader.
-
Quantify the amount of L-citrulline produced by comparing the absorbance to a standard curve generated with known concentrations of L-citrulline.
Cellular Asymmetric Dimethylarginine (ADMA) Level Measurement (ELISA)
This assay quantifies the intracellular accumulation of ADMA in response to DDAH-1 inhibition.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant cell line
-
Cell culture medium and supplements
-
DDAH-1 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercial ADMA ELISA kit
-
Microplate reader
Procedure:
-
Seed HUVECs in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of the DDAH-1 inhibitor or vehicle control for 24 hours.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
Follow the manufacturer's instructions for the commercial ADMA ELISA kit to measure the concentration of ADMA in the cell lysates.
-
Normalize the ADMA concentration to the total protein concentration for each sample.
Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay indirectly measures NO production by quantifying the accumulation of its stable breakdown product, nitrite, in the cell culture supernatant.
Materials:
-
HUVECs or other relevant cell line
-
Cell culture medium (phenol red-free)
-
DDAH-1 inhibitor (e.g., this compound)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and grow to 80-90% confluency.
-
Replace the culture medium with phenol red-free medium containing varying concentrations of the DDAH-1 inhibitor or vehicle control.
-
Incubate the cells for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Visualizing On-Target Effects and Experimental Workflow
To further clarify the mechanism of action and the experimental process, the following diagrams are provided.
Caption: DDAH-1 signaling pathway and point of inhibition.
Caption: Experimental workflow for confirming on-target effects.
Conclusion
This compound is a known inhibitor of DDAH-1. While its reported Ki value of 18 µM suggests moderate potency, further experimental validation is required to fully characterize its enzymatic and cellular IC50 values, as well as its direct impact on ADMA accumulation and subsequent NO production. The provided experimental protocols offer a robust framework for researchers to conduct these essential on-target validation studies and to perform comprehensive comparisons with alternative DDAH-1 inhibitors. Such studies are crucial for advancing our understanding of the therapeutic potential of DDAH-1 inhibition.
References
- 1. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing an Irreversible Inhibitor of Human DDAH‐1, an Enzyme Upregulated in Melanoma | Semantic Scholar [semanticscholar.org]
Comparative Analysis of hDDAH-1-IN-1 TFA and Other DDAH-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Dose-Response Performance of DDAH-1 Inhibitors
This guide provides a comprehensive comparison of hDDAH-1-IN-1 TFA, a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (DDAH-1), with other notable DDAH-1 inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs targeting the DDAH-1 enzyme. DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) synthesis, and its inhibition is a promising therapeutic strategy for conditions associated with excessive NO production, such as septic shock and certain cancers.[1][2]
Understanding DDAH-1 Inhibition
Dimethylarginine dimethylaminohydrolase (DDAH) is a key enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA), both of which are endogenous inhibitors of nitric oxide synthases (NOS).[1][2] By inhibiting DDAH-1, small molecules can elevate intracellular levels of ADMA and L-NMMA, leading to a subsequent reduction in NO production. This mechanism of action is the basis for the therapeutic potential of DDAH-1 inhibitors.
The signaling pathway affected by DDAH-1 inhibition is illustrated below:
Comparative Potency of DDAH-1 Inhibitors
The potency of various DDAH-1 inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the available data for this compound and other commonly referenced DDAH-1 inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Potency (IC50 / Ki) | Notes |
| This compound | Ki: 18 µM | A selective, non-amino acid catalytic site inhibitor of human DDAH-1.[3] |
| PD 404182 | IC50: 9 µM | A potent inhibitor of human DDAH-1 activity. |
| L-257 | IC50: 20-22 µM | A substrate-like DDAH-1 inhibitor.[2] |
| ZST316 | IC50: 3 µM, Ki: 1 µM | A potent arginine analogue with significant inhibitory activity towards human recombinant DDAH-1.[1] |
| ZST152 | IC50: 18 µM, Ki: 7 µM | An effective oxadiazolone-based DDAH-1 inhibitor.[1] |
Experimental Protocol for DDAH-1 Inhibition Assay and Dose-Response Curve Analysis
The following protocol outlines a general procedure for determining the inhibitory activity of compounds against DDAH-1 and generating a dose-response curve. This protocol is a composite of established methods for DDAH-1 activity assays.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against human DDAH-1.
Principle: The enzymatic activity of DDAH-1 is measured by quantifying the conversion of a substrate, such as asymmetric dimethylarginine (ADMA), to L-citrulline. The inhibitory effect of a compound is determined by measuring the reduction in L-citrulline production in the presence of the compound.
Materials:
-
Recombinant human DDAH-1
-
Asymmetric dimethylarginine (ADMA)
-
Test inhibitor (e.g., this compound)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Colorimetric reagent for citrulline detection (e.g., a mixture of diacetyl monoxime and thiosemicarbazide)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for the dose-response curve.
-
Prepare solutions of recombinant human DDAH-1 and ADMA in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known DDAH-1 inhibitor).
-
Add the DDAH-1 enzyme solution to all wells except for the blank (no enzyme) controls.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the ADMA substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a stop solution or the colorimetric reagent.
-
Follow the instructions for the specific colorimetric assay to develop the color, which is proportional to the amount of L-citrulline produced.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the biological roles of DDAH-1. Its potency, as indicated by its Ki value, is comparable to other known DDAH-1 inhibitors. The provided experimental protocol offers a framework for researchers to conduct their own dose-response analyses of this compound and other potential inhibitors, thereby contributing to the development of new therapeutics targeting the DDAH-1 pathway.
References
Independent Validation of hDDAH-1-IN-1 TFA Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of hDDAH-1-IN-1 TFA, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), with other known DDAH-1 inhibitors. The information presented is supported by experimental data from peer-reviewed research, offering a valuable resource for researchers in cardiovascular disease, neurodegeneration, and oncology.
Introduction to hDDAH-1 and its Inhibition
Human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Elevated levels of ADMA are associated with endothelial dysfunction and various cardiovascular diseases. Inhibition of hDDAH-1 can therefore modulate NO signaling, presenting a therapeutic strategy for conditions characterized by excessive NO production, such as septic shock and certain cancers.
This compound (also identified as compound 8a) is a non-amino acid, catalytic site inhibitor of hDDAH-1.[1] Its unique chemical structure offers high selectivity over other enzymes involved in the nitric oxide pathway. This guide provides an independent validation of its activity and compares it against other established hDDAH-1 inhibitors.
Comparative Analysis of hDDAH-1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other frequently cited DDAH-1 inhibitors. It is important to note that the inhibitory values (Ki or IC50) are sourced from different studies and direct comparisons should be made with caution.
| Inhibitor | Type | Potency (Ki or IC50) | Selectivity Profile | Reference |
| This compound (Compound 8a) | Non-amino acid, Guanidine-based | Ki = 18 µM | High selectivity over NOS and arginase | [1] |
| L-257 | Arginine analogue | Ki = 13 µM | Less effective NOS inhibitor | [2] |
| L-VNIO (V-NIO, 3) | Ornithine analogue, Amidine-based | Ki = 2 µM | Potent, but less selective over NOS and arginase | [1] |
| PD 404182 | Heterocyclic iminobenzothiazine | IC50 = 9 µM | Competitive inhibitor | [3] |
| ZST316 (Acylsulfonamide 20) | Carboxylate bioisostere | IC50 = 3 µM, Ki = 1 µM | Potent inhibitor | [2] |
Signaling Pathway of DDAH-1 and its Inhibition
The following diagram illustrates the role of DDAH-1 in the nitric oxide signaling pathway and the mechanism of its inhibition.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for hDDAH-1-IN-1 TFA
For researchers, scientists, and drug development professionals handling hDDAH-1-IN-1 TFA, understanding the proper disposal procedures is critical for laboratory safety and environmental protection. The trifluoroacetic acid (TFA) component of this compound dictates the primary hazards and required disposal protocols. TFA is corrosive, harmful if inhaled, and poses a long-term threat to aquatic ecosystems.[1][2][3] Adherence to the following guidelines will ensure the safe management and disposal of this chemical.
Chemical and Physical Properties
A summary of the key quantitative data for the hazardous component, Trifluoroacetic Acid (TFA), is provided below.
| Property | Value |
| Molecular Formula | C₂HF₃O₂ |
| Molar Mass | 114.02 g/mol [2][4] |
| Melting Point | -15.4 °C (4.3 °F)[5] |
| Boiling Point | 72.4 °C (162.3 °F)[5] |
| Density | 1.489 g/cm³ at 20 °C[5] |
| pKa | 0.52[5] |
| Toxicity to Daphnia magna (Water flea) | EC50 - 55.00 mg/l - 24 h[1] |
Hazard Information
This compound, due to the presence of Trifluoroacetic acid, presents the following hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2] It is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[1]
-
Harmful if Inhaled: Inhalation of vapors or mist can be harmful.[1]
-
Aquatic Hazard: It is harmful to aquatic life with long-lasting effects.[1][2]
Experimental Protocol: Standard Disposal Procedure
The following step-by-step protocol must be followed for the disposal of this compound and materials contaminated with it.
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing protective gloves, protective clothing, eye protection, and face protection.[3]
-
Contain the Waste:
-
Store in a Designated Waste Container:
-
Arrange for Professional Disposal:
-
Decontaminate:
-
Thoroughly wash hands and any exposed skin after handling.
-
Clean any contaminated surfaces according to your laboratory's standard operating procedures for corrosive materials.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling hDDAH-1-IN-1 TFA
This guide provides crucial safety and logistical information for the handling and disposal of hDDAH-1-IN-1 TFA. The information is primarily based on the hazardous properties of Trifluoroacetic acid (TFA), a major component of this product.[1][2][3][4][5] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Hazard Identification and Precautions
This compound, containing Trifluoroacetic acid, is a corrosive substance that can cause severe skin burns and eye damage.[2][5] It is also harmful if inhaled. All personal contact with the substance should be avoided.[1][6]
| Hazard | Description | Precautionary Statements |
| Skin Corrosion | Causes severe skin burns and irreversible damage.[2][5] | Wear protective gloves, clothing, and face protection.[2][3] Immediately remove contaminated clothing and rinse skin with water for at least 15 minutes in case of contact.[1] |
| Eye Damage | Causes serious eye damage.[2] | Wear safety glasses with side shields or goggles and a face shield.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Inhalation | Harmful if inhaled.[4] Vapor or mist is very irritating and can be destructive to the respiratory system.[5] | Use only in a well-ventilated area or under a chemical fume hood.[4][6] If inhaled, move the person to fresh air and seek medical attention.[2][3][5] |
| Ingestion | Causes digestive tract burns.[1] | Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects.[2][3][4][7] | Avoid release to the environment. |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Be aware that the liquid may penetrate gloves; frequent changes are advisable. Consult the glove supplier for suitable materials.[1] |
| Eye and Face Protection | Safety glasses with side shields (or goggles) and a face shield | Essential to protect against splashes.[1] |
| Skin and Body Protection | Chemical-resistant apron or lab coat, and full-body protective clothing | Should be worn to prevent skin contact.[1][6][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Respiratory protection may be necessary for large spills or in confined areas.[5][6] |
Operational and Disposal Plans
Handling and Storage
-
Handling : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Avoid all personal contact, including inhalation of vapors.[1][6] When handling, do not eat, drink, or smoke.[6]
-
Storage : Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[1][6] Keep away from incompatible materials such as bases, metals, and oxidizing agents.[1][7] The substance is hygroscopic and moisture-sensitive.[3][9]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.
| Spill Size | Containment and Cleanup |
| Small Spills | Absorb with inert material (e.g., sand, diatomaceous earth) and place in a suitable, labeled container for disposal.[1][2][3][5] Carefully neutralize the residue with a suitable agent like sodium carbonate.[5] |
| Large Spills | Alert emergency responders.[6] Contain the spill and prevent it from entering drains or waterways.[2][3][6] Wear full protective clothing, including respiratory protection, during cleanup.[6] |
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself. Dispose of contents/container to an approved waste disposal plant.[4]
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. lcms.cz [lcms.cz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
